5-Bromopyrazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAKXFBWOXJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738472 | |
| Record name | 5-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060812-84-1 | |
| Record name | 5-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromopyrazolo[1,5-a]pyridine: Strategies, Mechanisms, and Protocols
Authored by: A Senior Application Scientist
Abstract
5-Bromopyrazolo[1,5-a]pyridine is a pivotal heterocyclic scaffold in contemporary medicinal chemistry and drug development. Its unique electronic properties and strategic substitution pattern make it a valuable intermediate for the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and agents targeting neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of the key synthetic routes, offer a critical comparison of methodologies, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important molecular entity.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. This is attributed to its rigid, planar structure and the specific arrangement of its nitrogen atoms, which can act as hydrogen bond donors and acceptors. Derivatives of this scaffold have demonstrated a wide range of biological activities, including acting as adenosine antagonists, kinase inhibitors, and antiherpetic agents.[1] The introduction of a bromine atom at the 5-position further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce further molecular complexity.
Strategic Analysis of Synthetic Routes
The synthesis of this compound can be approached through two primary strategic disconnections. The choice of strategy is often dictated by the availability of starting materials, desired scale, and regiochemical control.
-
Strategy A: Construction of the Bicyclic System from a Pre-Brominated Pyridine Precursor. This is arguably the most reliable and regioselective approach. It involves the formation of the pyrazole ring onto a pyridine scaffold that already contains the bromine atom at the desired position.
-
Strategy B: Direct Electrophilic Bromination of the Pyrazolo[1,5-a]pyridine Scaffold. This approach is more atom-economical in principle but presents significant challenges in terms of regioselectivity.
Strategy A: Synthesis from a Brominated Pyridine Precursor
This strategy leverages the well-established [3+2] cycloaddition reaction between an N-aminopyridine derivative and a suitable two-carbon component. The key to ensuring the desired 5-bromo substitution is to start with a pyridine that is brominated at the 6-position (which becomes the 5-position in the final product). The general workflow is depicted below.
Caption: Workflow for Strategy A.
Causality Behind Experimental Choices:
-
Starting Material: 2-Amino-6-bromopyridine is a commercially available and logical starting point. The bromine at the 6-position is sterically unhindered and electronically positioned to become the 5-position in the final bicyclic product.
-
N-Amination: The formation of the N-N bond is the crucial first step. Reagents like hydroxylamine-O-sulfonic acid or O-mesitylsulfonylhydroxylamine are effective for the N-amination of pyridines.[2] The resulting N-aminopyridinium salt is the 1,3-dipole precursor for the subsequent cycloaddition.
-
[3+2] Cycloaddition: This is a powerful and versatile method for constructing the pyrazole ring.[3][4] The N-aminopyridinium salt, often deprotonated in situ to form a pyridinium ylide, reacts with a variety of dipolarophiles. For the synthesis of the unsubstituted pyrazolo[1,5-a]pyridine core, a simple alkyne like ethyl propiolate can be used, followed by hydrolysis and decarboxylation.[5]
-
Aromatization: The initial cycloaddition product is a dihydropyrazolo[1,5-a]pyridine, which requires an oxidation step to achieve the final aromatic system. This can occur spontaneously in the presence of air (O2) or be facilitated by an added oxidant.[6]
This strategy offers excellent control over the position of the bromine atom, as it is incorporated from the start.
Strategy B: Direct Electrophilic Bromination
Direct bromination of the pre-formed pyrazolo[1,5-a]pyridine scaffold is an alternative approach. However, the regioselectivity of this reaction is a critical consideration.
Mechanistic Considerations for Regioselectivity:
The pyrazolo[1,5-a]pyridine ring system is a fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. General principles of electrophilic aromatic substitution would predict that the reaction will occur on the more activated pyrazole ring, specifically at the C3 position, which is analogous to the reactive C4 position of standalone pyrazoles.[6][7][8]
However, achieving substitution on the pyridine ring, particularly at the 5-position, is non-trivial and typically requires harsh conditions. The pyridine ring is deactivated towards electrophilic attack, and substitution, when it does occur, is generally directed to the 3- (and 5-) position.[9] To force bromination onto the pyridine portion of the fused system, one might need to:
-
Block the more reactive positions: If the C3 position is already substituted, this could potentially direct the electrophile to other positions, though reaction on the pyridine ring would still be disfavored.
-
Use forcing conditions: Reactions with brominating agents like N-Bromosuccinimide (NBS) or Br2 in the presence of strong acids (e.g., oleum) can sometimes overcome the deactivation of the pyridine ring.[10] The strong acid could protonate the nitrogen atoms, further altering the electronic landscape of the molecule.
A plausible mechanism for bromination at the 5-position would involve the standard electrophilic aromatic substitution pathway on the pyridine ring portion of the molecule. The stability of the intermediate sigma complex would determine the regiochemical outcome.
Caption: Workflow for Strategy B.
Comparison of Strategies
| Feature | Strategy A (from Brominated Pyridine) | Strategy B (Direct Bromination) |
| Regioselectivity | High and unambiguous. | Poor; likely to yield a mixture of isomers, with the 5-bromo isomer being a minor product under standard conditions. |
| Predictability | High. The outcome is determined by the starting material. | Low. The outcome is highly dependent on reaction conditions and the subtle electronic effects of the fused ring system. |
| Yield | Generally good to excellent for the desired isomer. | Potentially low for the desired 5-bromo isomer due to the formation of multiple products and the difficulty of the reaction. |
| Scalability | More scalable due to higher predictability and cleaner reaction profiles. | Less scalable due to potential purification challenges. |
| Atom Economy | Lower, as the bromine atom is carried through several steps. | Higher in principle, as the bromine is introduced in the final step. |
Recommended Synthetic Protocol: A Step-by-Step Guide (Strategy A)
This protocol details a robust method for the synthesis of this compound starting from 2-Amino-6-bromopyridine. The procedure is adapted from established methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines.[2][5][6]
Step 1: Synthesis of 1-Amino-6-bromopyridinium iodide
Materials:
-
2-Amino-6-bromopyridine
-
O-Mesitylenesulfonylhydroxylamine (MSH)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve 2-Amino-6-bromopyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the crude N-aminopyridinium salt.
-
Collect the solid by filtration.
-
Dissolve the crude salt in a minimal amount of acetone and add a saturated solution of sodium iodide in acetone to precipitate 1-Amino-6-bromopyridinium iodide.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Step 2: Synthesis of this compound
Materials:
-
1-Amino-6-bromopyridinium iodide (from Step 1)
-
Ethyl glyoxalate (50% solution in toluene) or another suitable C2 synthon
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of 1-Amino-6-bromopyridinium iodide (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add ethyl glyoxalate (1.5 eq) at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is an ester intermediate. For the final unsubstituted product, this ester must be hydrolyzed and decarboxylated.
-
Hydrolysis and Decarboxylation: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Reflux for 2-4 hours. Cool the reaction, acidify with concentrated HCl to pH ~1, and then heat the mixture at 100 °C for 1-2 hours to effect decarboxylation.
-
Cool the solution and neutralize with aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
References
- 1. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] As a fused bicyclic structure, it combines the chemical features of both pyrazole and pyridine rings, offering a versatile platform for developing novel therapeutic agents and functional materials.[1] These compounds are recognized for a wide array of pharmacological activities, including their roles as kinase inhibitors for cancer treatment, antiviral agents, and anti-inflammatory molecules.[1] The inherent structural rigidity and defined spatial arrangement of nitrogen atoms make this scaffold an excellent pharmacophore for targeted interactions with biological macromolecules.
This compound, in particular, serves as a pivotal building block in synthetic organic chemistry.[2] The strategic placement of the bromine atom at the C5-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][4] This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and safety considerations for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is typically a white to light brown solid at room temperature.[6] Its core identity is defined by the Chemical Abstracts Service (CAS) number 1060812-84-1 .[7][8][9] The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1060812-84-1 | [7][8] |
| Molecular Formula | C₇H₅BrN₂ | [7][8] |
| Molecular Weight | 197.03 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| Appearance | White to light brown solid | [6] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 2.00 ± 0.30 | [6] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [6][10] |
| SMILES | C1=CN2C(=CC=N2)C=C1Br | [7] |
| InChIKey | WQOAKXFBWOXJNG-UHFFFAOYSA-N | [7] |
Synthesis and Purification
The preparation of this compound can be effectively achieved through the hydrolysis of its corresponding ethyl ester derivative. This common synthetic strategy leverages a readily available starting material to produce the target compound in high yield.
Experimental Protocol: Hydrolysis of Ethyl this compound-3-carboxylate
This protocol is based on a general procedure reported for the synthesis of the target molecule.[6] The causality behind this choice is the high efficiency and straightforward nature of acid-catalyzed ester hydrolysis, which cleanly removes the carboxylate group from the 3-position.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl this compound-3-carboxylate (0.89 mmol, 240 mg) in 40% sulfuric acid (H₂SO₄, 12 mL).
-
Heating: Stir the reaction mixture at 100 °C for 4 hours. The elevated temperature is necessary to drive the hydrolysis and subsequent decarboxylation.
-
Cooling: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and then further cool in an ice bath.
-
Neutralization: Slowly add aqueous 6 M sodium hydroxide (NaOH) to neutralize the mixture to a pH of approximately 7. This step is critical and must be done carefully due to the exothermic nature of the acid-base reaction.
-
Extraction: Extract the neutralized aqueous mixture with dichloromethane (DCM, 2 x 25 mL). DCM is chosen for its ability to dissolve the product while being immiscible with water.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate under reduced pressure.
-
Product: The resulting product is this compound, obtained as a light yellow solid (175 mg, 99.5% yield).[6] Mass spectrometry analysis should confirm the product with an m/z signal of 196.9 [M+H]⁺.[6]
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound lies in its capacity to undergo further chemical transformations, primarily at the bromine-substituted carbon. This makes it an invaluable intermediate for creating libraries of substituted pyrazolo[1,5-a]pyridines for high-throughput screening.
The pyrazolo[1,5-a]pyrimidine core, a close analogue, is found in several marketed drugs, highlighting the therapeutic potential of this class of compounds.[1] The bromo-substituted pyridine variant is extensively used to develop novel kinase inhibitors and receptor antagonists. For instance, derivatives of this scaffold have been investigated as potent antagonists for the prostaglandin EP1 receptor, which is implicated in various physiological processes.[5]
The logical workflow for its application in drug discovery involves using the bromo-group as a synthetic linchpin for diversification.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions. Aggregated GHS information indicates several hazards.[7]
Hazard Identification:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[11]
In case of accidental exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[11][13] If swallowed, rinse mouth and call a poison center or doctor immediately.[11]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it a cornerstone intermediate for the construction of complex molecular architectures. The ability to leverage the C-Br bond for diversification is a key asset in the quest for novel therapeutics, particularly in oncology and inflammatory diseases. Adherence to strict safety protocols is mandatory to ensure the responsible handling of this valuable chemical resource.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1060812-84-1 [m.chemicalbook.com]
- 7. This compound | C7H5BrN2 | CID 68503138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - High purity | EN [georganics.sk]
- 9. 1060812-84-1 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 10. 1060812-84-1|this compound|BLD Pharm [bldpharm.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the analytical techniques used to characterize the heterocyclic compound 5-Bromopyrazolo[1,5-a]pyridine. As a key intermediate in medicinal chemistry, understanding its structural and purity profile through modern spectroscopic methods is paramount for its application in research and development. This document will delve into the principles, methodologies, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1] Its structure, featuring a fused pyrazole and pyridine ring system, makes it a valuable scaffold in the design of novel therapeutic agents. The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Accurate spectroscopic characterization is crucial to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps and biological assays. While this compound is commercially available, detailed public spectroscopic data is not always readily accessible. This guide, therefore, combines available data with well-established spectroscopic principles to provide a comprehensive analytical framework.
Molecular Structure and Numbering
The structural integrity of the analytical data is fundamentally tied to the molecule's framework. The numbering convention for the pyrazolo[1,5-a]pyridine ring system is essential for the correct assignment of NMR signals.
Caption: Chemical structure and numbering of this compound.
Mass Spectrometry (MS) and LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and quantifying compounds in a mixture.
Expected Mass Spectrum
The primary piece of experimentally verified data for this compound comes from its mass spectrum. The compound is expected to ionize efficiently under electrospray ionization (ESI) in positive ion mode. The protonated molecule, [M+H]⁺, will be the most prominent ion.
A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z) for any bromine-containing fragment.
Table 1: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Observed m/z[2] |
| [M+H]⁺ | 196.9636 | 198.9616 | 196.9 |
The observed mass spectrum data is consistent with the calculated mass of the protonated molecule.[2]
Experimental Protocol: LC-MS
A general LC-MS method suitable for the analysis of this compound would involve a reversed-phase separation followed by ESI-MS detection.
1. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard choice for small aromatic molecules.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30 - 40 °C
- Injection Volume: 1 - 5 µL
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Range: m/z 100 - 500
- Capillary Voltage: ~3.5 kV
- Drying Gas (Nitrogen) Flow and Temperature: Optimized for signal intensity.
The choice of formic acid as a mobile phase additive is to facilitate the protonation of the analyte, which is necessary for positive mode ESI.
Caption: A generalized workflow for the LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the unambiguous characterization of this compound.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region (typically δ 6.5-9.0 ppm), corresponding to the five protons on the heterocyclic rings.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.9 - 8.1 | d | ~2.5 |
| H-3 | 6.6 - 6.8 | d | ~2.5 |
| H-4 | 7.0 - 7.2 | dd | ~9.0, ~2.0 |
| H-6 | 7.4 - 7.6 | t | ~9.0 |
| H-7 | 8.4 - 8.6 | d | ~9.0 |
Disclaimer: These are predicted values based on general principles for similar heterocyclic systems. Actual experimental values may vary.
Interpretation Rationale:
-
H-7: This proton is adjacent to the bridgehead nitrogen and is expected to be the most deshielded, thus appearing at the lowest field (highest ppm).
-
H-2 and H-3: These protons on the pyrazole ring will show a small doublet coupling to each other.
-
H-4 and H-6: These protons on the pyridine ring will show larger couplings characteristic of ortho and meta relationships. H-6 is expected to be a triplet due to coupling with both H-4 and H-7.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework. For this compound, seven distinct signals are expected, five for the CH carbons and two for the quaternary carbons (C5 and the bridgehead carbon).
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 130 - 135 |
| C-3 | 95 - 100 |
| C-4 | 115 - 120 |
| C-5 | 110 - 115 (C-Br) |
| C-6 | 125 - 130 |
| C-7 | 140 - 145 |
| C-8a | 145 - 150 (Bridgehead) |
Disclaimer: These are predicted values. The carbon attached to bromine (C-5) will have its chemical shift influenced by the heavy atom effect.
Experimental Protocol: NMR
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
- ¹H NMR:
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the range of 0-10 ppm.
- ¹³C NMR:
- Use proton decoupling to obtain singlets for all carbon signals.
- Acquire a larger number of scans due to the lower natural abundance of ¹³C.
- Set the spectral width to cover the range of 0-160 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method is most appropriate.
Method Development Considerations
The goal of the HPLC method is to obtain a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.
1. Column Selection: A C18 column is the most common starting point. The specific brand and model can influence selectivity. 2. Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides sharper peaks and lower backpressure. 3. Mobile Phase Modifier: Adding a small amount of acid (0.1% trifluoroacetic acid - TFA, or 0.1% formic acid) can improve peak shape for nitrogen-containing heterocyclic compounds by ensuring consistent protonation. 4. Detection: this compound contains a chromophore and is expected to be detectable by UV-Vis spectrophotometry. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocol: HPLC Purity Analysis
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Isocratic/Gradient: An isocratic method (e.g., 60% B) may be sufficient if impurities are well-separated. A gradient (e.g., 10% to 90% B over 15 minutes) is better for resolving a wider range of potential impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detector: UV-Vis at λmax (e.g., 254 nm as a starting point).
Solvent [label="Mobile Phase\n(Solvent A & B)", shape=cylinder, fillcolor="#FFFFFF"];
Pump [label="HPLC Pump\n(Gradient Control)"];
Injector [label="Autosampler/\nManual Injector"];
Column [label="C18 Column"];
Detector [label="UV-Vis Detector"];
Data [label="Data System\n(Chromatogram)", shape=document, fillcolor="#E8F0FE"];
Solvent -> Pump -> Injector -> Column -> Detector -> Data;
}
Caption: A standard workflow for HPLC-based purity assessment.
Conclusion
The comprehensive analysis of this compound requires a suite of modern spectroscopic techniques. While publicly available experimental data is limited, this guide provides a robust framework based on the confirmed mass spectrum and established analytical principles. LC-MS confirms the molecular weight and isotopic pattern, while HPLC is essential for purity determination. Although the provided NMR data is predictive, it offers a solid foundation for the structural verification of this important synthetic intermediate. Researchers working with this compound can use the protocols and expected data herein as a starting point for their own analytical method development and validation, ensuring the quality and integrity of their scientific work.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system comprising pyrazole and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar geometry and synthetic tractability allow for extensive structural modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the significant biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds, offering a comprehensive resource for researchers and drug development professionals.
I. Anticancer Activity: Targeting the Kinome and Beyond
The most extensively investigated therapeutic application of pyrazolo[1,5-a]pyrimidines is in oncology.[1] These compounds have demonstrated remarkable efficacy in targeting various components of the cancer cell signaling machinery, most notably protein kinases.
Protein Kinase Inhibition: A Dominant Mechanism
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Pyrazolo[1,5-a]pyrimidines have proven to be a fertile ground for the discovery of potent and selective protein kinase inhibitors (PKIs).[3][4] Their ability to act as ATP-competitive or allosteric inhibitors makes them highly valuable in targeted cancer therapy.[3]
1.1.1. Tropomyosin Receptor Kinase (Trk) Inhibition
A significant breakthrough in the clinical application of pyrazolo[1,5-a]pyrimidines is their role as inhibitors of Tropomyosin Receptor Kinases (Trks).[5] Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of oncogenic Trk fusion proteins that drive various solid tumors. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have received clinical approval, including:
-
Larotrectinib and Entrectinib: First-generation Trk inhibitors.[5]
-
Repotrectinib and Selitrectinib: Second-generation inhibitors designed to overcome resistance mutations that can arise during treatment with first-generation drugs.[5]
The pyrazolo[1,5-a]pyrimidine core is essential for binding to the hinge region of the kinase domain, with the N1 atom of the pyrazole ring forming a critical hydrogen bond with the Met592 residue.[5] Substitutions at various positions on the scaffold are crucial for enhancing potency and selectivity. For instance, the addition of a morpholine group can improve selectivity by minimizing off-target effects.[5]
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Larotrectinib | TRKA | 5 | Various | [5] |
| Entrectinib | TRKA | 12 | Various | [5] |
| Repotrectinib | TRKA | 0.6 ± 0.1 | Ba/F3 TTRK | [5] |
| Selitrectinib | TRKA | <10 | Various | [5] |
| Compound 8 | TrkA | 1.7 | Enzymatic Assay | [5] |
| Compound 9 | TrkA | 1.7 | Enzymatic Assay | [5] |
| Compound 23 | TRKA | 0.1 | KM12 | [5] |
| Compound 24 | TRKA | 0.2 | KM12 | [5] |
1.1.2. Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[6][7][8] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells. For example, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates potent inhibition of CDK2, CDK1, and CDK9 and exhibits antitumor effects in human tumor xenografts.[6] Structure-guided design has been instrumental in developing derivatives with high potency and selectivity for specific CDKs.[8] Some derivatives have also shown the potential for dual inhibition of CDK2 and TRKA.[9]
1.1.3. Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of a wide range of other kinases implicated in cancer, including:
-
EGFR, B-Raf, and MEK: Key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma and non-small cell lung cancer (NSCLC).[3]
-
PI3Kδ: A member of the phosphoinositide 3-kinase family, which plays a crucial role in cell growth, proliferation, and survival.[10]
The development of multi-kinase inhibitors based on this scaffold is an active area of research, aiming to overcome drug resistance and improve therapeutic outcomes.
Non-Kinase Anticancer Mechanisms
While kinase inhibition is a predominant mechanism, some pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects through other pathways. Studies have shown that certain derivatives can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer), through mechanisms that may not be directly linked to kinase inhibition.[5][11] For instance, one study reported a derivative with an IC50 value of 0.0020 μM against the HCT116 cell line.[12]
Experimental Workflow: Evaluation of Anticancer Activity
A typical workflow for assessing the anticancer potential of novel pyrazolo[1,5-a]pyrimidine derivatives involves a series of in vitro and in vivo assays.
Caption: Workflow for Anticancer Drug Discovery.
Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a contributing factor to numerous diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[13][14][15]
Inhibition of Prostaglandin and Leukotriene Biosynthesis
Some pyrazolo[1,5-a]pyrimidin-7-ones have been shown to be weak inhibitors of prostaglandin biosynthesis, exhibiting non-acidic analgesic and anti-inflammatory effects without the ulcerogenic properties often associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13] The nature of the substituent at the 2-position of the scaffold significantly influences the anti-inflammatory activity, likely by differentially affecting the inhibition of leukotriene and prostaglandin biosynthesis pathways.[13]
Cyclooxygenase (COX) Inhibition
Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs.[16] Molecular modeling studies have been employed to design derivatives with selective inhibitory activity towards COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[16]
Targeting Mitogen-Activated Protein Kinases (MAPKs)
Recent studies have identified pyrazolo[1,5-a]quinazolines, a related scaffold, as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[15] Pharmacophore mapping and molecular modeling suggest that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are critical mediators of the inflammatory response.[15]
Caption: Inhibition of Inflammatory Signaling.
III. Antimicrobial Activity: A Broad Spectrum of Action
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[14][17]
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as antibacterial and antifungal agents.[17][18][19][20][21] The mechanism of action can vary, with some compounds targeting specific enzymes essential for microbial survival. For example, certain derivatives have been identified as inhibitors of RNA polymerase.[18] Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core are critical for antimicrobial potency.[17] Some derivatives have shown promising activity against multidrug-resistant bacterial strains and also possess antibiofilm and anti-quorum-sensing activities.[19]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Antibacterial Pyrazolo[1,5-a]pyrimidines
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 7i | S. aureus | 2.8 | [17] |
| 7i | E. coli | 2.8 | [17] |
| 7j | S. aureus | 2.6 | [17] |
| 7j | E. coli | 2.6 | [17] |
| 10i | Gram-positive/negative strains | Active | [20] |
| 10n | Gram-positive/negative strains | Active | [20] |
Antitubercular Activity
Tuberculosis remains a significant global health challenge. Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as a promising scaffold for the development of new antitubercular agents.[22][23][24] While the precise mechanism of action for some of these compounds is still under investigation, it appears to be distinct from the inhibition of cell-wall biosynthesis or iron uptake, which are targets for other antitubercular drugs.[23] Resistance to some of these compounds has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, highlighting the importance of understanding potential resistance mechanisms during drug development.[23]
IV. Other Biological Activities
Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, pyrazolo[1,5-a]pyrimidine derivatives have shown potential in other therapeutic areas. These include activities as central nervous system (CNS) agents and antiviral agents.[4][5] Further exploration of these activities could unveil new therapeutic applications for this versatile scaffold. Some derivatives have also been investigated for their potential as antidiabetic and anti-Alzheimer's agents.[25]
V. Synthesis Strategies
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to their chemical structure. The development of efficient and versatile synthetic methods is therefore crucial for generating diverse libraries of compounds for biological screening. A common and effective strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][4] Other synthetic approaches include multicomponent reactions, microwave-assisted synthesis, and the use of green chemistry principles to create these valuable compounds.[1][4]
Caption: General Synthetic Approach.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility has led to the development of clinically approved drugs and a plethora of promising drug candidates with diverse biological activities. The continued exploration of this privileged structure, driven by advances in synthetic chemistry and a deeper understanding of disease biology, holds immense potential for the discovery of next-generation therapeutics. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of innovative drug delivery strategies to maximize the therapeutic potential of this remarkable class of compounds. The challenges of drug resistance and off-target effects remain, necessitating a continued focus on rational drug design and a thorough understanding of the structure-activity relationships that govern the biological activity of these fascinating molecules.[4]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Deployment of 5-Bromopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets. This technical guide delves into the specific potential of a key derivative, 5-Bromopyrazolo[1,5-a]pyridine, as a strategic building block in drug discovery. We will explore its synthesis, reactivity, and burgeoning applications in oncology, neurodegenerative diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, providing in-depth scientific insights, detailed experimental protocols, and a forward-looking perspective on the utility of this versatile heterocyclic core.
Introduction: The Ascendancy of the Pyrazolo[1,5-a]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[1,5-a]pyridine system creates a unique bicyclic heteroaromatic structure with a distinct electronic and steric profile. This scaffold has garnered significant attention in medicinal chemistry due to its ability to serve as a bioisosteric replacement for purines and other endogenous ligands, enabling it to interact with a wide array of biological targets.[1] The inherent stability and synthetic tractability of this core have further fueled its exploration, leading to the discovery of potent modulators of kinases, G-protein coupled receptors, and other key enzymes implicated in disease.
The introduction of a bromine atom at the 5-position of the pyrazolo[1,5-a]pyridine core, yielding this compound, provides a crucial handle for synthetic diversification. The carbon-bromine bond serves as a versatile anchor for a variety of cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This strategic placement of a modifiable functional group is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Accessing the this compound Core and its Derivatives
The efficient and scalable synthesis of the this compound core is paramount for its widespread application in drug discovery programs. A common and effective strategy involves a two-step sequence starting from the readily available 2-aminopyridine.
Synthesis of the Key Precursor: 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine. While various brominating agents can be employed, a controlled reaction is crucial to avoid the formation of di-brominated byproducts.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
-
Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.05 eq) in acetonitrile dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-5-bromopyridine.
-
Cyclization to the Pyrazolo[1,5-a]pyridine Core
The construction of the fused pyrazole ring is typically achieved through a cyclization reaction of the corresponding N-amino pyridinium salt. This transformation is a key step in forming the desired bicyclic scaffold.
Conceptual Workflow for the Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Diversification through Cross-Coupling Reactions
The true synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position, enabling a thorough exploration of the chemical space around the scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-Dioxane/Water).
-
Procedure:
-
To a degassed solution of this compound (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-aryl-pyrazolo[1,5-a]pyridine derivative.
-
Applications in Oncology: Targeting Kinases with Precision
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the field of oncology, particularly as kinase inhibitors.[2][3] These scaffolds act as effective "hinge-binders," forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key feature of ATP-competitive inhibitors.
Case Study: RET Kinase Inhibitors
A notable example of the clinical success of the pyrazolo[1,5-a]pyridine core is the FDA-approved drug selpercatinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) kinase.[3] While selpercatinib itself does not contain a bromo-substituent, its discovery highlights the potential of the pyrazolo[1,5-a]pyridine scaffold as a starting point for the development of highly effective anti-cancer agents. The 5-bromo derivative serves as a valuable intermediate for the synthesis of analogs with modified substitution patterns to optimize kinase selectivity and overcome potential resistance mechanisms.
PI3K and CDK Inhibition
Derivatives of pyrazolo[1,5-a]pyridine have also been investigated as inhibitors of other important cancer-related kinases, including Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs).[1] Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors have revealed that substitutions at various positions on the ring system can significantly impact isoform selectivity.[1] Similarly, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as CDK9 inhibitors, a target of emerging interest in oncology.[2] The 5-bromo-substituted core provides a platform to systematically explore these SARs and develop next-generation kinase inhibitors with improved therapeutic profiles.
Quantitative Data on Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound Class | Target Kinase | Reported Potency (IC₅₀/GI₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidines | CDK9 | Nanomolar range | [4] |
| Pyrazolo[1,5-a]pyrimidines | Tubulin Polymerization | Average IC₅₀ = 24.8 nM and 28 nM | [4] |
| Pyrazolo[1,5-a]pyrimidines | PIM-1 | IC₅₀ = 1.51 µM (HCT116), 7.68 µM (MCF7) | [4] |
| Pyrazolo[1,5-a]pyridines | PI3Kα | IC₅₀ = 0.9 nM | [1] |
Potential in Neurodegenerative Diseases: A New Frontier
Emerging evidence suggests that the pyrazolo[1,5-a]pyridine scaffold may also have significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent application has disclosed the use of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in the preparation of drugs for treating these conditions, indicating active research in this area.
The underlying rationale for the application of this scaffold in neurodegeneration is likely multifaceted. Many neurodegenerative disorders involve dysregulated kinase signaling pathways, neuroinflammation, and oxidative stress. The ability of pyrazolo[1,5-a]pyridine derivatives to modulate kinase activity, as demonstrated in oncology, could be therapeutically relevant in the context of neurodegeneration.
References
- 1. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Elucidating Diverse Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its synthetic accessibility and rigid, planar structure provide an ideal framework for developing small molecules with a wide array of biological activities.[2][3] This guide provides an in-depth exploration of the primary mechanisms of action through which pyrazolo[1,5-a]pyridine-based compounds exert their therapeutic effects. We will dissect their roles as potent protein kinase inhibitors, modulators of ion channels, inhibitors of phosphodiesterase enzymes, and antimicrobial agents. This analysis is grounded in field-proven insights, focusing on the causality behind experimental choices and providing self-validating protocols for key validation assays.
Mechanism I: Protein Kinase Inhibition - Targeting the Cellular Signaling Nexus
The most extensively documented mechanism of action for pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases.[3] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] The pyrazolo[1,5-a]pyridine scaffold acts as a bioisostere of purine, enabling it to effectively occupy the ATP-binding pocket of numerous kinases, thereby functioning as an ATP-competitive inhibitor.[1][3]
Targeting Key Kinase Families
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt signaling pathway is a central node for cell growth, proliferation, and survival. Several pyrazolo[1,5-a]pyridine series have been developed as potent and selective PI3K inhibitors. For instance, compounds have demonstrated high selectivity for the p110α isoform, inhibiting Akt phosphorylation and showing in vivo activity in xenograft models.[4] More recently, dual PI3Kγ/δ inhibitors have been developed, which show promise in cancer immunotherapy by repolarizing M2 macrophages to the M1 phenotype and suppressing tumor growth in syngeneic mouse models.[5][6] The selectivity for specific isoforms like PI3Kδ is crucial for treating inflammatory and autoimmune diseases such as asthma and COPD.[7]
Pim Kinases: Pim-1, a serine/threonine kinase, is an attractive target for cancer therapy due to its role in promoting cell survival and proliferation.[8][9] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent Pim-1 inhibitors.[8][9] The mechanism was confirmed through cell-based assays showing the suppression of BAD protein phosphorylation, a downstream target of Pim-1, and inhibition of colony formation in cancer cells.[8][9]
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a key strategy in cancer treatment. Pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of CDK9, a kinase crucial for transcriptional regulation.[10] Inhibition of CDK9 leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in malignant cells.[10]
Other Oncogenic Kinases: The versatility of the scaffold allows it to target a broad range of other kinases, including C-Terminal Src Kinase (CSK) for immuno-oncology applications, EGFR/HER2 in non-small cell lung cancer, and B-Raf/MEK in melanoma.[3][11] The RET kinase inhibitor Selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, has been approved for treating certain types of lung and thyroid cancers, highlighting the clinical success of this scaffold.[1]
Quantitative Data: Kinase Inhibitory Potency
The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyridine compounds against various kinases.
| Compound Class | Target Kinase | IC50 Value | Cellular Activity | Reference |
| Pyrazolo[1,5-a]pyridines | PI3K p110α | 0.9 nM | Inhibits Akt phosphorylation | [4] |
| Pyrazolo[1,5-a]pyrimidines | Pim-1 | Nanomolar range | Suppresses BAD phosphorylation | [8][9] |
| Pyrazolo[1,5-a]pyrimidines | CDK9 | Potent (specific values vary) | Induces apoptosis | [10] |
| Pyrazolopyridine Derivatives | PI3Kγ | 4.0 nM | Repolarizes M2 macrophages | [6] |
| Pyrazolopyridine Derivatives | PI3Kδ | 9.1 nM | Repolarizes M2 macrophages | [6] |
| Pyridazinone-Pyrazolopyridine | CSK | Potent (specific values vary) | Increases T cell proliferation | [11] |
Signaling Pathway Visualization
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, which in turn modulates pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the key physicochemical properties of halogenated pyrazolo[1,5-a]pyridines, including lipophilicity (LogP), acidity (pKa), solubility, and solid-state characteristics such as crystal packing and halogen bonding. By integrating established experimental methodologies with an analysis of structure-property relationships, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of Halogenation in Drug Design
The strategic incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry. Halogens, through a combination of steric and electronic effects, can significantly alter a molecule's physicochemical properties. These modifications can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity for biological targets. The pyrazolo[1,5-a]pyridine ring system, a bicyclic aromatic heterocycle, offers multiple sites for halogenation, providing a versatile platform for fine-tuning the properties of potential drug molecules. Understanding the causal relationships between the nature and position of halogen substituents and the resulting physicochemical characteristics is paramount for rational drug design.
This guide will delve into the critical physicochemical parameters of halogenated pyrazolo[1,5-a]pyridines, offering both theoretical insights and practical experimental protocols.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.
Impact of Halogenation on Lipophilicity
The introduction of a halogen atom generally increases the lipophilicity of a molecule. This is attributed to the replacement of a smaller, less polarizable hydrogen atom with a larger, more polarizable halogen. The effect on LogP is additive and depends on the type of halogen and its position on the pyrazolo[1,5-a]pyridine scaffold.
Table 1: Predicted Lipophilicity of Halogenated Pyrazolo[1,5-a]pyridines (cLogP)
| Substitution Position | Halogen | cLogP (Calculated) |
| Unsubstituted | - | 1.50 |
| 2- | F | 1.85 |
| 2- | Cl | 2.20 |
| 2- | Br | 2.35 |
| 3- | F | 1.90 |
| 3- | Cl | 2.25 |
| 3- | Br | 2.40 |
| 4- | F | 1.88 |
| 4- | Cl | 2.23 |
| 4- | Br | 2.38 |
| 5- | F | 1.87 |
| 5- | Cl | 2.22 |
| 5- | Br | 2.37 |
| 6- | F | 1.86 |
| 6- | Cl | 2.21 |
| 6- | Br | 2.36 |
| 7- | F | 1.89 |
| 7- | Cl | 2.24 |
| 7- | Br | 2.39 |
Note: These are estimated values and experimental determination is crucial for accurate assessment.
Experimental Determination of Lipophilicity
This classical method directly measures the partition coefficient of a compound between n-octanol and water.
Protocol:
-
Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or a suitable buffer for LogD) for 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase.
-
Partitioning: Mix a known volume of the stock solution with a known volume of the aqueous phase in a sealed flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water)
Diagram 1: Shake-Flask Method Workflow
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 5-Bromopyrazolo[1,5-a]pyridine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif, recognized as a purine analogue that is foundational to a multitude of biologically active compounds.[1] Its prevalence in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, stems from its unique structural and electronic properties that facilitate critical interactions with biological targets.[2][3] Consequently, the ability to efficiently and selectively functionalize this core structure is of paramount importance to drug discovery and development programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[4][5][6] Applying this powerful transformation to 5-Bromopyrazolo[1,5-a]pyridine provides a direct and modular route to introduce aryl, heteroaryl, or vinyl substituents at a key position, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the reaction mechanism, critical parameters, and field-tested protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding the role of each step is crucial for troubleshooting and optimizing reactions involving heteroaromatic substrates like this compound.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step. The electron-rich nature of the palladium center and the choice of supporting ligands are critical for facilitating this transformation, especially with heteroaryl halides which can sometimes act as catalyst poisons.[9]
-
Transmetalation: This step involves the transfer of the organic group (R) from the boron atom to the palladium center. For this to occur, the boronic acid or ester must first be activated by a base to form a more nucleophilic boronate species.[10] The choice of base and solvent significantly influences the rate and efficiency of this transfer.
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the pyrazolo[1,5-a]pyridine core and the transferred organic group, yielding the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Key Parameters for Reaction Success
Optimizing a Suzuki reaction with a specific substrate like this compound requires careful consideration of several interconnected parameters. The nitrogen atom within the heterocyclic system can interact with the palladium catalyst, necessitating tailored conditions compared to simple aryl halides.[11]
The Palladium Catalyst System (Precatalyst & Ligand)
The choice of palladium source and its coordinating ligand is arguably the most critical factor for success.
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic choice that can be effective in straightforward couplings.[4] However, it can require higher catalyst loadings and temperatures.
-
Modern Ligands: For challenging heteroaromatic substrates, bulky and electron-rich phosphine ligands are often superior.[9] Ligands like SPhos, RuPhos, and XPhos stabilize the palladium center, promote efficient oxidative addition, and prevent catalyst deactivation.
-
Precatalysts: Modern palladium precatalysts, such as G2 and G3 palladacycles (e.g., XPhosPdG2), offer enhanced air and moisture stability, making them highly practical for routine use.[12] Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are also exceptionally effective for heteroaryl couplings.[9][13]
The Boron Reagent
-
Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their wide availability.[14][15] However, they can be prone to decomposition (protodeboronation) under reaction conditions.
-
Boronic Esters (e.g., Pinacol Esters, R-Bpin): Boronic esters offer greater stability and are often preferred for sensitive substrates or for reactions requiring more forcing conditions.[16][17] They are key intermediates in many modern synthetic applications.[17]
-
Potassium Trifluoroborates (R-BF₃K): These crystalline, air-stable salts are excellent alternatives to boronic acids, often providing high yields and clean reactions.[18]
The Base and Solvent System
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base is often linked to the solvent.
-
Bases:
-
Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are commonly used, particularly in aqueous solvent mixtures.
-
Phosphates: K₃PO₄ is a stronger base often employed in anhydrous, polar aprotic solvents like dioxane or THF, and is particularly effective with less reactive substrates.[5]
-
-
Solvents:
-
Two-Phase Systems: Toluene/water or Dioxane/water mixtures are classic choices that work well with carbonate bases.
-
Anhydrous Polar Aprotic: 1,4-Dioxane, THF, or DMF are frequently used with phosphate bases, especially when moisture-sensitive functional groups are present.
-
Experimental Protocols and Workflow
The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for specific substrate combinations.
General Experimental Workflow
Figure 2: General workflow for a Suzuki cross-coupling experiment.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol is a robust starting point for many aryl-aryl couplings.
-
Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol %).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Conditions for Challenging Substrates using a Palladacycle Precatalyst
This protocol is recommended when Protocol 1 fails or for coupling with less reactive boronic esters or heteroaryl halides.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.3 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and the palladium precatalyst system (e.g., XPhos Pd G2, 1-2 mol %).
-
Solvent Addition: Add anhydrous 1,4-Dioxane or t-Amyl alcohol via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Comparative Data and Optimization
The choice of reaction conditions can dramatically impact the yield. The following table summarizes representative conditions for Suzuki couplings of related bromopyridine and bromo-heterocycle systems, providing a valuable guide for optimization.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [9] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [9] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [9] |
| XPhosPdG2 / XPhos | 10 | K₂CO₃ | THF | 80 | 16 | 3-41* | [12] |
| Pd(dppf)Cl₂ | 5 | K₂CO₃ | DME | 80 | 2 | >80 | [19] |
*Note: The lower yields reported with XPhosPdG2 were for a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one system, which can be particularly challenging.[12] This highlights the importance of empirical optimization for each unique substrate.
Troubleshooting Common Issues
-
Low Yield/No Reaction: The primary culprit is often inactive catalyst. Ensure proper degassing and use of high-quality, anhydrous solvents. Consider switching to a more robust ligand/precatalyst system (see Table above). Verify the quality of the boronic acid, as they can degrade upon storage.
-
Debromination: The formation of pyrazolo[1,5-a]pyridine as a byproduct indicates a competing protodeboronation or hydrodehalogenation pathway. This can sometimes be suppressed by using a stronger base like K₃PO₄ in an anhydrous solvent, or by switching to a more stable boronic ester. In some cases, a specific catalyst system is required to outcompete this side reaction.[12]
-
Homocoupling of Boronic Acid: This suggests that the transmetalation step is slow relative to other pathways. Ensure the base is sufficiently strong and soluble in the reaction medium. Increasing the temperature may also be beneficial.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of complex, biologically relevant molecules. Success is predicated on a rational selection of the catalyst system, base, and solvent tailored to the specific electronic properties of the heterocyclic substrate. By starting with established protocols and systematically optimizing key parameters, researchers can efficiently generate diverse libraries of pyrazolo[1,5-a]pyridine derivatives to accelerate discovery programs in medicinal chemistry and materials science.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Power of C-N Cross-Coupling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. The introduction of an amino group at the 5-position of this bicyclic system opens up a vast chemical space for further derivatization, enabling the fine-tuning of a molecule's biological activity or material properties.
Traditionally, the synthesis of such amino-substituted heterocycles has been challenging, often requiring harsh reaction conditions or multi-step sequences with limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the direct coupling of an aryl or heteroaryl halide with a wide variety of amines under relatively mild conditions, offering a highly efficient and versatile route to previously inaccessible compounds.[3]
This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 5-bromopyrazolo[1,5-a]pyridine. We will delve into the rationale behind the selection of each reaction component, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and optimization.
Understanding the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[4] A simplified representation of the generally accepted mechanism is as follows:
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a precatalyst, undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The efficiency of each step, and thus the overall success of the reaction, is highly dependent on the choice of the palladium source, the phosphine ligand, the base, and the solvent.
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Recommended Protocol for the Amination of this compound
This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with this compound. Optimization may be required for particularly challenging substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose/Notes |
| This compound | Starting material. Ensure high purity. |
| Amine | Coupling partner (e.g., aniline, morpholine, etc.). Use 1.2 equivalents. |
| Palladium Precatalyst | e.g., tBuBrettPhos Pd G3. Use 2 mol %. |
| Phosphine Ligand | Included in the precatalyst. |
| Base | Sodium tert-butoxide (NaOt-Bu). Use 1.4 equivalents. |
| Solvent | Anhydrous and degassed toluene or 1,4-dioxane. |
| Schlenk flask or sealed vial | For maintaining an inert atmosphere. |
| Magnetic stirrer and hotplate | For heating and agitation. |
| Inert gas supply | Argon or nitrogen. |
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (0.02 mmol, 2 mol %).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of toluene) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Rationale for Protocol Choices and Key Considerations
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the reaction components.
-
Palladium Precatalyst and Ligand: For electron-rich and potentially coordinating heteroaryl halides like this compound, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination.[5] The use of a precatalyst, such as tBuBrettPhos Pd G3, is highly recommended. These are air- and moisture-stable complexes that readily form the active Pd(0) species under the reaction conditions, leading to more reproducible results.[6] The tBuBrettPhos ligand has shown particular efficacy for the amination of challenging five-membered nitrogen-containing heterocycles.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of amines.[7] Other strong bases like potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. The choice of base may need to be optimized depending on the pKa of the amine and the presence of base-sensitive functional groups.
-
Solvent: Aprotic, non-coordinating solvents are generally preferred for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are excellent choices as they have good solvating properties for the reagents and can be heated to the required temperatures. It is crucial to use anhydrous and degassed solvents to prevent deactivation of the palladium catalyst.[7]
-
Temperature: Most Buchwald-Hartwig reactions require heating to proceed at a reasonable rate. A temperature of 80-110 °C is a good starting point for the amination of heteroaryl bromides.[7] For less reactive amines or more sterically hindered substrates, a higher temperature may be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst. | Ensure anhydrous and oxygen-free conditions. Use a fresh bottle of precatalyst. |
| Inappropriate ligand. | For challenging substrates, screen other bulky biaryl phosphine ligands (e.g., RuPhos, XPhos). | |
| Insufficiently strong base. | Switch to a stronger base like LHMDS, but check for compatibility with your substrates. | |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Side reactions (e.g., hydrodehalogenation) | Competing reaction pathway. | This can be ligand-dependent. Try a different ligand. Lowering the reaction temperature might also help. |
| Difficulty in product isolation | Product instability. | Some N-heteroaryl amines can be unstable on silica gel. Consider alternative purification methods like crystallization or reverse-phase chromatography. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 5-amino-substituted pyrazolo[1,5-a]pyridines. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can efficiently access a wide range of valuable compounds for drug discovery and materials science. The protocol provided herein serves as a solid foundation for the successful implementation of this important transformation.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 5-Bromopyrazolo[1,5-a]pyridine
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibitor Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role as a bioisostere of purines, which allows it to effectively interact with the ATP-binding site of protein kinases.[1] Kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the pyrazolo[1,5-a]pyridine core has emerged as a versatile framework for the design of such agents.[3]
One of the most prominent examples of a pyrazolo[1,5-a]pyridine-based drug is Selpercatinib (LOXO-292), a highly selective and potent inhibitor of the Rearranged during Transfection (RET) kinase.[4][5] RET is a receptor tyrosine kinase whose aberrant activation through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancers.[1][6] The clinical success of Selpercatinib underscores the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold.[4]
This guide provides a comprehensive technical overview for the synthesis and evaluation of novel kinase inhibitors starting from 5-bromopyrazolo[1,5-a]pyridine. The bromine atom at the C5 position serves as a versatile handle for introducing a wide range of molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the systematic exploration of the structure-activity relationship (SAR) at this key position, which can significantly influence the potency and selectivity of the resulting inhibitors. We will detail a robust synthetic protocol for the Suzuki-Miyaura coupling, methods for the characterization of the synthesized compounds, and a detailed protocol for in vitro kinase activity assessment using a luminescence-based assay.
Strategic Approach: From a Brominated Scaffold to a Library of Potential Inhibitors
Our synthetic strategy hinges on the functionalization of the this compound core. The rationale behind this approach is to leverage the well-established and highly versatile Suzuki-Miyaura cross-coupling reaction to introduce a diverse array of aryl and heteroaryl moieties at the 5-position. This position is crucial for interacting with specific regions of the kinase ATP-binding pocket, and modifications here can dramatically impact inhibitor potency and selectivity.[1]
The general workflow for the synthesis and evaluation of a library of 5-aryl-pyrazolo[1,5-a]pyridine derivatives is depicted below. This workflow begins with the pivotal Suzuki-Miyaura coupling, followed by purification and comprehensive characterization of the synthesized compounds. The final and most critical step is the biological evaluation of these novel compounds for their ability to inhibit the activity of target kinases.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The conditions are based on established procedures for similar heterocyclic systems and are a good starting point for optimization.[7][8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-pyrazolo[1,5-a]pyridine.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic Acid | 1.2 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent system |
Table 1: Typical Reagents for Suzuki-Miyaura Coupling.
Protocol 2: Characterization of 5-Aryl-pyrazolo[1,5-a]pyridines
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds. The disappearance of the proton signal corresponding to the H-5 position and the appearance of new aromatic signals from the coupled aryl group in the ¹H NMR spectrum are indicative of a successful reaction. Similarly, the ¹³C NMR spectrum will show new signals corresponding to the aryl group.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the final products.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compounds should be assessed by HPLC, ideally demonstrating a purity of >95% for use in biological assays.
Example Characterization Data for the Parent Scaffold:
-
Pyrazolo[1,5-a]pyridine:
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This assay is a robust and sensitive method for determining the IC₅₀ values of novel kinase inhibitors.[6][14][15]
Materials:
-
Target kinase (e.g., RET kinase)
-
Kinase substrate (specific to the target kinase)
-
ATP
-
Test compounds (5-aryl-pyrazolo[1,5-a]pyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of 5-aryl-pyrazolo[1,5-a]pyridine derivatives allows for the exploration of the structure-activity relationship at the C5 position. For RET kinase, it has been shown that substitutions at this position can significantly impact inhibitor potency and selectivity.[1] For instance, the introduction of different aryl and heteroaryl groups can probe various sub-pockets within the kinase active site, leading to enhanced binding affinity through additional hydrogen bonding, hydrophobic, or π-π stacking interactions.
| Position | Modification | Rationale |
| C5 | Aryl and Heteroaryl groups | Exploration of the solvent-exposed region of the ATP-binding pocket. |
| Substituents on the aryl ring (e.g., -OCH₃, -F, -CF₃) | Fine-tuning of electronic and steric properties to optimize interactions with key amino acid residues. | |
| Introduction of hydrogen bond donors/acceptors | Formation of specific hydrogen bonds with the kinase backbone or side chains. |
Table 2: General SAR Strategy for 5-Substituted Pyrazolo[1,5-a]pyridines.
By systematically varying the aryl group at the C5 position and evaluating the corresponding kinase inhibitory activity, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for introducing molecular diversity at the C5 position, enabling a thorough exploration of the structure-activity relationship. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of a library of 5-aryl-pyrazolo[1,5-a]pyridine derivatives. This approach has the potential to lead to the discovery of new and potent kinase inhibitors for the treatment of various diseases, including cancer.
References
- 1. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selpercatinib: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Design and synthesis of bifunctional degraders of RET kinase - American Chemical Society [acs.digitellinc.com]
- 7. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 13. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 14. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Application of 5-Bromopyrazolo[1,5-a]pyridine as a Pharmaceutical Intermediate in the Synthesis of p110α-Selective PI3 Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its utility in developing potent and selective inhibitors of various protein kinases.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The rigid, planar structure of the pyrazolo[1,5-a]pyridine system provides an excellent framework for the design of ATP-competitive inhibitors, allowing for precise orientation of substituents to interact with key residues within the kinase active site.
5-Bromopyrazolo[1,5-a]pyridine, in particular, serves as a versatile and strategically important intermediate in the synthesis of these kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse molecular complexity through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document provides a detailed guide to the application of this compound in the synthesis of a series of potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key target in oncology.
The PI3K/Akt Signaling Pathway and the Role of p110α Inhibitors
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The p110α isoform of PI3K is frequently mutated and hyperactivated in a variety of human cancers, making it a prime target for therapeutic intervention. Selective inhibition of p110α offers the potential for a targeted anti-cancer therapy with a wider therapeutic window compared to pan-PI3K inhibitors. The pyrazolo[1,5-a]pyridine scaffold has proven to be an excellent starting point for the development of such selective inhibitors.
Below is a diagram illustrating the central role of PI3K in cellular signaling and the point of intervention for p110α inhibitors.
Caption: The PI3K/Akt Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyridine-based p110α Inhibitors.
Synthetic Strategy: Elaboration of the this compound Core
The synthesis of potent p110α-selective PI3K inhibitors from this compound typically involves a two-step sequence of palladium-catalyzed cross-coupling reactions. This strategy allows for the introduction of two different aryl or heteroaryl moieties at the 3- and 5-positions of the pyrazolo[1,5-a]pyridine scaffold, which are crucial for achieving high potency and selectivity.
The general synthetic workflow is as follows:
-
Suzuki-Miyaura Coupling: The bromine atom at the 5-position of the pyrazolo[1,5-a]pyridine core is first coupled with a suitable boronic acid or boronate ester to introduce the desired substituent at this position. This reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand.
-
Functionalization at the 3-position: The pyrazolo[1,5-a]pyridine intermediate is then further functionalized at the 3-position. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by further elaboration, or direct C-H activation/functionalization.
-
Second Cross-Coupling or Condensation: A second key fragment is then introduced at the 3-position, often via another cross-coupling reaction or a condensation reaction, to complete the synthesis of the target inhibitor.
The following diagram illustrates this generalized synthetic workflow.
Caption: Generalized Synthetic Workflow for p110α Inhibitors from this compound.
Detailed Application Protocol: Synthesis of a Potent p110α-Selective Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a highly potent and selective p110α inhibitor, 3-(5-(pyridin-2-yl)pyrazolo[1,5-a]pyridin-3-yl)benzenesulfonamide , based on the procedures reported in the scientific literature.[2]
Step 1: Suzuki-Miyaura Coupling of this compound with 2-(Tributylstannyl)pyridine
This initial step introduces the key pyridin-2-yl moiety at the 5-position of the pyrazolo[1,5-a]pyridine core.
Materials and Reagents:
-
This compound
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine .
Step 2: Vilsmeier-Haack Formylation of 5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine
This step introduces a formyl group at the 3-position, which serves as a handle for the subsequent introduction of the second aryl group.
Materials and Reagents:
-
5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, cool a solution of N,N-dimethylformamide (3.0 eq) in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) to the cooled DMF solution and stir for 30 minutes at 0 °C.
-
Add a solution of 5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde can often be used in the next step without further purification.
Step 3: Synthesis of 3-(5-(pyridin-2-yl)pyrazolo[1,5-a]pyridin-3-yl)benzonitrile
This step involves a condensation reaction to introduce the benzonitrile moiety.
Materials and Reagents:
-
5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
-
3-Cyanobenzylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add 3-cyanobenzylphosphonium bromide (1.2 eq) portionwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 5-(pyridin-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(5-(pyridin-2-yl)pyrazolo[1,5-a]pyridin-3-yl)benzonitrile .
Step 4: Conversion of Nitrile to Sulfonamide
The final step involves the transformation of the nitrile group into the desired sulfonamide.
Materials and Reagents:
-
3-(5-(pyridin-2-yl)pyrazolo[1,5-a]pyridin-3-yl)benzonitrile
-
Sodium sulfide (Na₂S)
-
Ammonium chloride (NH₄Cl)
-
Water, Ethanol
-
Chlorine gas (or a suitable chlorinating agent)
-
Ammonia solution
-
Standard laboratory glassware
Procedure (multi-step transformation):
-
Reduction of Nitrile to Thioamide: Treat the benzonitrile derivative with a solution of sodium sulfide in aqueous ethanol.
-
Oxidative Chlorination: The resulting thioamide is then subjected to oxidative chlorination to form the corresponding sulfonyl chloride.
-
Amination: The sulfonyl chloride is then treated with an ammonia solution to yield the final product, 3-(5-(pyridin-2-yl)pyrazolo[1,5-a]pyridin-3-yl)benzenesulfonamide .
Note: The specific conditions for this multi-step transformation can be optimized and should be performed with appropriate safety precautions.
Data Presentation: Biological Activity of Synthesized Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of pyrazolo[1,5-a]pyridine derivatives against the p110α isoform of PI3K, demonstrating the high potency achieved through this synthetic approach.
| Compound ID | R¹ Substituent (at C5) | R² Substituent (at C3) | p110α IC₅₀ (nM)[2] |
| 1 | Pyridin-2-yl | 3-Sulfonamidophenyl | 0.9 |
| 2 | Phenyl | 3-Sulfonamidophenyl | 5.4 |
| 3 | Thiazol-2-yl | 3-Sulfonamidophenyl | 2.1 |
| 4 | Pyridin-2-yl | 4-Sulfonamidophenyl | 15 |
Conclusion and Future Directions
This compound has proven to be an invaluable starting material for the synthesis of potent and selective p110α PI3K inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of a diverse library of analogues. The detailed protocols provided herein offer a robust foundation for researchers in the field of drug discovery to synthesize and evaluate novel pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Future efforts in this area could focus on further optimization of the pharmacokinetic properties of these inhibitors, including their metabolic stability and oral bioavailability. Additionally, the exploration of alternative coupling partners and the introduction of novel functionalities at other positions of the pyrazolo[1,5-a]pyridine scaffold may lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic profiles.
References
The Strategic Application of 5-Bromopyrazolo[1,5-a]pyridine in the Synthesis of Potent and Selective EP1 Receptor Antagonists
Introduction: Targeting the EP1 Receptor—A Key Modulator in Pain and Bladder Dysfunction
The Prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a significant therapeutic target for a range of pathological conditions, most notably overactive bladder (OAB) and inflammatory pain.[1][2] PGE2, a key lipid mediator, exerts its diverse physiological effects through four G-protein coupled receptor (GPCR) subtypes (EP1-4).[3] The EP1 receptor, specifically, is coupled to the Gαq protein. Its activation triggers the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in an increase in intracellular calcium levels ([Ca²⁺]i), which in turn mediates cellular responses such as smooth muscle contraction and neuronal sensitization.[4][5] Consequently, the development of selective antagonists for the EP1 receptor presents a promising strategy for mitigating the debilitating symptoms of OAB and various pain states.[6][7]
The pyrazolo[1,5-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of various therapeutic agents.[8][9] Its unique electronic and steric properties make it an ideal backbone for the development of potent and selective EP1 receptor antagonists. This application note provides a detailed guide on the utilization of a key intermediate, 5-Bromopyrazolo[1,5-a]pyridine, in the synthesis of this promising class of therapeutic agents. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the characterization and biological evaluation of the resulting compounds.
The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Potent EP1 Antagonism
The selection of the pyrazolo[1,5-a]pyridine core is a result of strategic drug design approaches, including scaffold hopping and matched molecular pair analysis.[10][11] This heterocyclic system offers a rigid framework that allows for precise orientation of substituents to maximize interactions with the EP1 receptor binding pocket. The bromine atom at the 5-position of the pyrazolo[1,5-a]pyridine ring serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through modern cross-coupling methodologies. This strategic functionalization is critical for optimizing the potency, selectivity, and pharmacokinetic properties of the final antagonist compounds.
Synthetic Workflow for EP1 Receptor Antagonists from this compound
The synthesis of pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists from this compound typically involves a multi-step sequence. A generalized workflow is depicted below, highlighting the key transformations.
Caption: Generalized synthetic workflow for EP1 receptor antagonists.
PART 1: Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of key intermediates and a final EP1 receptor antagonist, leveraging this compound. These protocols are based on established methodologies in the field and are intended for researchers with a strong background in synthetic organic chemistry.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl substituent at the 5-position of the pyrazolo[1,5-a]pyridine core.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[2][12] It offers high functional group tolerance and generally proceeds with high yields, making it an ideal choice for diversifying the pyrazolo[1,5-a]pyridine scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted pyrazolo[1,5-a]pyridine derivative.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 10 | 78 |
Caption: Representative conditions for Suzuki-Miyaura coupling reactions.
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine substituent at the 5-position of the pyrazolo[1,5-a]pyridine core.
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common linkage in many pharmaceutical agents.[4][10] This reaction allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.2-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aminopyrazolo[1,5-a]pyridine derivative.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 91 |
Caption: Representative conditions for Buchwald-Hartwig amination reactions.
PART 2: Biological Evaluation of EP1 Receptor Antagonists
The pharmacological activity of the synthesized compounds is assessed through in vitro and in vivo assays to determine their potency, selectivity, and efficacy as EP1 receptor antagonists.
Protocol 2.1: In Vitro Functional Assay - Intracellular Calcium Mobilization
This protocol describes a cell-based functional assay to measure the antagonist activity of the synthesized compounds by monitoring changes in intracellular calcium concentration.
Rationale: As the EP1 receptor signals through the Gαq pathway, its activation leads to a measurable increase in intracellular calcium.[13] An antagonist will inhibit this agonist-induced calcium influx in a dose-dependent manner. This assay provides a quantitative measure of the compound's potency (IC₅₀ value).
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
EP1 receptor agonist (e.g., PGE2 or a selective agonist like 17-phenyl trinor PGE2)
-
Synthesized antagonist compounds
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Plate the HEK293-hEP1 cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37 °C for 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the antagonist compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the EP1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Acquisition: Continuously record the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the peak calcium response.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the antagonist. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: EP1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Conclusion and Future Perspectives
The strategic use of this compound as a starting material provides a versatile and efficient platform for the synthesis of novel EP1 receptor antagonists. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the structural diversification of the pyrazolo[1,5-a]pyridine core, enabling the fine-tuning of pharmacological properties. The detailed protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development aiming to explore this promising therapeutic target. Future work will focus on the optimization of lead compounds to enhance their in vivo efficacy, selectivity, and safety profiles, with the ultimate goal of developing novel treatments for overactive bladder, inflammatory pain, and other EP1-mediated disorders.
References
- 1. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel pyrazole acid antagonists for the EP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The described protocol is based on the established and robust [3+2] cycloaddition reaction between an appropriate N-aminopyridinium salt and an alkyne derivative. This guide offers a detailed, step-by-step experimental procedure, explains the underlying chemical principles, and provides essential data for the characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate the efficient and reproducible synthesis of this important molecular entity.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2][3] This bicyclic system, formed by the fusion of a pyrazole and a pyridine ring, offers a unique three-dimensional structure that can effectively interact with various biological targets. Consequently, derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, adenosine antagonism, and anti-cancer properties.[4][5][6]
Ethyl this compound-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, while the ethyl carboxylate group at the 3-position provides a handle for amide bond formation or other modifications. The strategic placement of these functional groups makes this compound a valuable building block in the design and synthesis of novel drug candidates.
Reaction Principle: The [3+2] Cycloaddition Pathway
The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the intermolecular [3+2] cycloaddition reaction.[7][8][9][10] This reaction involves the formation of a five-membered ring from a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile).
In the context of this synthesis, the key 1,3-dipole is an N-iminopyridinium ylide, which is generated in situ from an N-aminopyridinium salt in the presence of a base.[11][12][13][14] The dipolarophile is an electron-deficient alkyne, in this case, ethyl propiolate. The reaction proceeds through a concerted or stepwise mechanism to form the fused heterocyclic system.
Experimental Protocol
This section details the step-by-step procedure for the preparation of ethyl this compound-3-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Amino-5-bromopyridine | 1072-97-5 | C₅H₅BrN₂ | ≥98% | Commercially Available |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | 3601-04-1 | C₉H₁₃NO₃S | ≥97% | Commercially Available |
| Ethyl propiolate | 623-47-2 | C₅H₆O₂ | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99% | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Commercially Available |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular | Commercially Available |
Synthesis Workflow
Caption: Workflow for the synthesis of ethyl this compound-3-carboxylate.
Step-by-Step Procedure
Step 1: Synthesis of 1-Amino-5-bromo-2-imino-1,2-dihydropyridine mesitylenesulfonate (N-Aminopyridinium Salt)
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, the N-aminopyridinium salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold DCM, and dry under vacuum to afford the desired intermediate. This salt is typically used in the next step without further purification.
Step 2: [3+2] Cycloaddition for the Formation of Ethyl this compound-3-carboxylate
-
To a suspension of the 1-amino-5-bromo-2-imino-1,2-dihydropyridine mesitylenesulfonate (1.0 eq) and potassium carbonate (K₂CO₃) (3.0 eq) in anhydrous acetonitrile (ACN, 0.1 M), add ethyl propiolate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford the pure ethyl this compound-3-carboxylate as a solid.
Characterization Data
The identity and purity of the synthesized ethyl this compound-3-carboxylate should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.45 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 7.40 (d, J = 9.2 Hz, 1H), 7.21 (dd, J = 9.2, 2.0 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 163.5, 142.8, 141.9, 130.2, 129.5, 118.6, 114.7, 108.9, 60.5, 14.5. |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₀H₁₀BrN₂O₂ [M+H]⁺: 270.00, Found: 270.0. |
| Melting Point | Literature values should be consulted for comparison. |
| Appearance | White to off-white solid.[15] |
Mechanistic Insights
Caption: Simplified reaction mechanism for the synthesis.
The reaction commences with the deprotonation of the N-aminopyridinium salt by a base, such as potassium carbonate, to generate the reactive N-iminopyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with ethyl propiolate. The resulting dihydropyrazolopyridine intermediate subsequently undergoes oxidative aromatization to yield the final, stable pyrazolo[1,5-a]pyridine product. The driving force for the final step is the formation of the aromatic system.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) is a potentially explosive compound and should be handled with care. Avoid heating and grinding the solid.
-
Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-aminopyridinium salt | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions. Extend the reaction time and monitor by TLC. |
| Low yield of the final product | Inefficient cycloaddition; decomposition of the ylide. | Ensure the use of a sufficient excess of base. Check the quality of the ethyl propiolate. |
| Formation of multiple byproducts | Side reactions of the ylide or propiolate. | Optimize the reaction temperature and time. Ensure efficient stirring. |
| Difficulty in purification | Co-elution of impurities. | Use a shallower gradient during column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of ethyl this compound-3-carboxylate. The [3+2] cycloaddition of an N-aminopyridinium salt with an alkyne is a powerful strategy for the construction of the pyrazolo[1,5-a]pyridine scaffold. By following the detailed procedure and considering the provided insights, researchers can efficiently access this valuable building block for applications in drug discovery and medicinal chemistry.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. <i>N</i>-Amino pyridinium salts in organic synthesis [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl this compound-3-carboxylate | 885276-93-7 [sigmaaldrich.com]
Screening 5-Bromopyrazolo[1,5-a]pyridine Derivatives for Antitubercular Activity: Application Notes and Protocols
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the development of new antitubercular agents, with several derivatives demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3][4] This document provides a detailed guide for the screening of 5-Bromopyrazolo[1,5-a]pyridine derivatives for antitubercular activity, encompassing synthesis, in vitro screening, and cytotoxicity assessment.
The Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. In the context of tuberculosis, these compounds have shown potent nanomolar activity against the Mtb H37Rv strain and clinical MDR-TB isolates.[2] The 5-bromo substitution on the pyrazolo[1,5-a]pyridine ring serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize antitubercular potency and pharmacokinetic properties.
Overall Screening Workflow
The screening process for this compound derivatives follows a logical progression from synthesis to the identification of promising lead compounds. The workflow is designed to be efficient and to provide a comprehensive profile of the synthesized compounds.
Figure 1. A flowchart illustrating the key stages in the screening of this compound derivatives for antitubercular activity.
Part 1: Synthesis of this compound Derivatives
The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various established synthetic routes. A common and effective method involves the cyclocondensation of 5-amino-pyrazoles with β-ketoesters.[5] The 5-bromo substituent can be introduced either on the starting materials or on the pyrazolo[1,5-a]pyridine core.
General Synthetic Protocol
A general synthetic scheme for the preparation of pyrazolo[1,5-a]pyrimidine derivatives involves the one-step cyclocondensation of commercially available β-ketoesters with aminopyrazoles.[5] For the synthesis of this compound derivatives, a similar strategy can be employed, starting with appropriately substituted precursors.
Part 2: In Vitro Antitubercular Screening
The primary goal of in vitro screening is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[6][7][8][9][10]
Microplate Alamar Blue Assay (MABA) Protocol
The MABA is a colorimetric assay that uses the redox indicator Alamar blue to measure the metabolic activity of Mtb.[7] Viable bacteria reduce the blue Alamar blue to a pink-colored product, allowing for a visual or spectrophotometric determination of bacterial growth.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Synthesized this compound derivatives
-
Positive control drug (e.g., Rifampicin, Isoniazid)
-
Negative control (DMSO)
Step-by-Step Protocol:
-
Preparation of Mtb Inoculum:
-
Grow Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:50 in Middlebrook 7H9 broth.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and control drugs in DMSO.
-
Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted Mtb suspension to each well of the microplate containing the compounds.
-
Include wells with Mtb and no drug (growth control) and wells with media only (sterility control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[9]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7][9]
-
Part 3: Cytotoxicity Assessment
To evaluate the selective toxicity of the compounds towards Mtb, it is crucial to assess their cytotoxicity against a mammalian cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used for this purpose.[11][12][13][14]
MTT/XTT Assay Protocol
These assays are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Mammalian cell line (e.g., Vero, HepG2, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Test compounds
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include wells with cells and no compound (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.
-
-
Addition of MTT/XTT Reagent and Reading:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
Part 4: Data Analysis and Interpretation
Key Parameters
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of a compound that inhibits the visible growth of Mtb.
-
50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in the viability of a mammalian cell line.
-
Selectivity Index (SI): A measure of the compound's selectivity for Mtb over mammalian cells. It is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC).[15] A higher SI value indicates greater selectivity and a more promising therapeutic window.[16] Compounds with an SI value greater than 10 are generally considered for further development.[15]
Data Presentation
The screening data should be summarized in a clear and concise table to facilitate comparison between the synthesized derivatives.
| Compound ID | Structure | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µg/mL) vs. Vero cells | Selectivity Index (SI) |
| BPP-1 | 5-Bromo-2-methylpyrazolo[1,5-a]pyridine | 1.25 | >100 | >80 |
| BPP-2 | 5-Bromo-2-phenylpyrazolo[1,5-a]pyridine | 0.625 | 50 | 80 |
| Rifampicin | - | 0.125 | >100 | >800 |
| Isoniazid | - | 0.06 | >100 | >1667 |
Table 1. Example data table for summarizing the antitubercular activity and cytotoxicity of this compound derivatives.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial screening of this compound derivatives for antitubercular activity. Promising "hit" compounds with potent MIC values and high selectivity indices can then be advanced to further stages of drug discovery, including:
-
Structure-Activity Relationship (SAR) Studies: To understand the relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent and selective analogs.
-
Mechanism of Action Studies: To identify the molecular target of the active compounds within Mtb.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the lead compounds in animal models of tuberculosis.
By following a systematic and rigorous screening cascade, novel and effective antitubercular agents based on the pyrazolo[1,5-a]pyridine scaffold can be identified and developed to combat the global threat of tuberculosis.
References
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. namsa.com [namsa.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mastering the C7 Position: A Guide to the Synthesis of 7-Substituted Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C7-Functionalized Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutics and functional materials. Among the various positions on this bicyclic system, the C7 position of the pyridine ring has emerged as a critical site for substitution, profoundly influencing the biological activity and physicochemical properties of the resulting molecules. C7-substituted pyrazolo[1,5-a]pyridines are key components in a range of biologically active compounds, including potent kinase inhibitors and central nervous system agents. Therefore, the development of robust and regioselective methods for introducing a diverse array of substituents at this specific position is of paramount importance for advancing drug discovery and chemical biology.
This comprehensive guide provides a detailed overview of the primary synthetic strategies for the C7-functionalization of pyrazolo[1,5-a]pyridines. We will delve into the mechanistic underpinnings of each method, offering practical, field-proven protocols and expert insights to empower researchers in their quest to synthesize novel and impactful molecules.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyridine Core
The regioselectivity of functionalization on the pyrazolo[1,5-a]pyridine ring is governed by a delicate interplay of electronic and steric factors. The pyrazole ring is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient. Computational studies and experimental evidence indicate that the C7-H bond is the most acidic C-H bond on the pyridine moiety, making it a prime target for deprotonation by strong bases or for metal-catalyzed C-H activation processes. This inherent reactivity profile allows for a degree of controlled regioselectivity, which can be further manipulated by the choice of reagents and reaction conditions.
Key Methodologies for C7-Substitution
The introduction of substituents at the C7 position of pyrazolo[1,5-a]pyridine can be broadly categorized into three main strategies:
-
Direct C-H Functionalization: This modern and atom-economical approach involves the direct conversion of the C7-H bond into a new C-C or C-heteroatom bond.
-
Halogenation and Subsequent Cross-Coupling: A classic and highly versatile two-step process where a halogen atom is first introduced at the C7 position, which then serves as a handle for a wide range of metal-catalyzed cross-coupling reactions.
-
Directed Metalation: This strategy utilizes a directing group to facilitate regioselective deprotonation at the C7 position, followed by quenching with an electrophile.
Direct C-H Functionalization: Palladium-Catalyzed Arylation
Direct C-H arylation has emerged as a powerful tool for the synthesis of C7-aryl pyrazolo[1,5-a]pyridines, avoiding the need for pre-functionalization of the heterocyclic core. Palladium catalysis is the workhorse for this transformation, and the regioselectivity between the C3 and C7 positions can be finely tuned by the choice of additives and ligands.
Causality Behind Experimental Choices:
The key to achieving C7 selectivity in palladium-catalyzed C-H arylation lies in modulating the reaction pathway. While the C3 position is electronically favored for electrophilic attack, the C7 position's higher acidity can be exploited in a concerted metalation-deprotonation (CMD) mechanism. The use of specific additives, such as silver(I) carbonate, is crucial for promoting the C7-selective pathway over the C3-selective one. It is proposed that the silver salt acts as an oxidant or a base, facilitating the regioselective C-H bond functionalization under relatively mild conditions.[1]
Protocol 1: Palladium-Catalyzed C7-H Arylation with Aryl Iodides[2]
This protocol describes a method for the direct arylation of pyrazolo[1,5-a]pyridines at the C7 position using aryl iodides.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv), aryl iodide (1.5 equiv), palladium(II) acetate (10 mol%), and silver(I) carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.
Data Presentation:
| Entry | Aryl Iodide | Yield (%) |
| 1 | Iodobenzene | 75 |
| 2 | 4-Iodotoluene | 81 |
| 3 | 4-Iodoanisole | 78 |
| 4 | 4-Iodochlorobenzene | 65 |
Yields are representative and may vary depending on the specific substrate.
Protocol 2: Palladium-Catalyzed C7-H Arylation with Aryl Chlorides
A more recent development has been the use of more abundant and less expensive aryl chlorides as coupling partners. This requires a more robust catalytic system.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or RuPhos
-
Potassium carbonate (K₂CO₃)
-
p-Xylene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv), aryl chloride (3.0 equiv), Pd(OAc)₂ (10 mol%), and PCy₃·HBF₄ (20 mol%) to a vial.
-
Add K₂CO₃ (2.0 equiv) and anhydrous p-xylene.
-
Seal the vial and heat the mixture at 160 °C for 20 hours.
-
After cooling, dilute with dichloromethane, filter, and concentrate.
-
Purify by column chromatography to yield the 7-aryl-pyrazolo[1,5-a]pyridine.
Visualization of the Catalytic Cycle:
Caption: Palladium-catalyzed C7-H arylation cycle.
Halogenation and Subsequent Cross-Coupling
This two-step approach offers great versatility. First, a halogen atom is installed at the C7 position, which then acts as a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. While electrophilic halogenation of pyrazolo[1,5-a]pyridine typically favors the C3 position, specific conditions can be employed to achieve C7-halogenation, although this is less commonly reported than direct C-H functionalization. A more reliable route to 7-halopyrazolo[1,5-a]pyridines is often through cyclization strategies. However, once obtained, these intermediates are invaluable.
Protocol 3: Suzuki-Miyaura Coupling of 7-Bromo-pyrazolo[1,5-a]pyridine
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.
Materials:
-
7-Bromo-pyrazolo[1,5-a]pyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 7-Bromo-pyrazolo[1,5-a]pyridine
This reaction is a powerful method for the formation of C-N bonds.
Materials:
-
7-Bromo-pyrazolo[1,5-a]pyridine
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.4 equiv).
-
Add a solution of 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous toluene.
-
Add the amine (1.2 equiv).
-
Seal the vial and heat at 110 °C for the required time.
-
After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.
-
Purify by column chromatography to obtain the 7-amino-pyrazolo[1,5-a]pyridine derivative.
Directed Metalation
Directed metalation offers a powerful alternative for the regioselective functionalization of the C7 position. This method involves the use of a directing group, which coordinates to a strong base (typically an organolithium or a magnesium amide base), facilitating deprotonation at the adjacent C7 position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles.
Protocol 5: Regioselective Magnesiation at C7[3]
This protocol utilizes a TMP-magnesium base for selective deprotonation at C7.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, benzaldehyde)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyridine substrate (1.0 equiv) in anhydrous THF at -40 °C under an inert atmosphere, add a solution of TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Stir the mixture at -40 °C for 1 hour.
-
Add the electrophile (1.2 equiv) and allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Electrophile | Product | Yield (%) |
| 1 | I₂ | 7-Iodo-pyrazolo[1,5-a]pyridine | 85 |
| 2 | PhCHO | (Pyrazolo[1,5-a]pyridin-7-yl)(phenyl)methanol | 75 |
| 3 | TMSCl | 7-(Trimethylsilyl)pyrazolo[1,5-a]pyridine | 90 |
Yields are representative and may vary depending on the specific substrate.
Visualization of the Directed Metalation Workflow:
Caption: Workflow for C7-functionalization via directed metalation.
Conclusion: A Versatile Toolkit for C7-Functionalization
The ability to selectively introduce a wide range of substituents at the C7 position of the pyrazolo[1,5-a]pyridine scaffold is crucial for the exploration of its full potential in drug discovery and materials science. This guide has detailed three primary strategies: direct C-H functionalization, halogenation followed by cross-coupling, and directed metalation. Each of these methodologies offers distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity. By understanding the underlying principles and having access to robust protocols, researchers are well-equipped to design and synthesize novel C7-functionalized pyrazolo[1,5-a]pyridines with tailored properties for a multitude of applications. The continued development of new catalytic systems and synthetic methods will undoubtedly further expand the toolkit available for the precise and efficient modification of this important heterocyclic core.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromopyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) regarding low yields in the Suzuki-Miyaura cross-coupling of 5-bromopyridine substrates. The unique electronic properties of the pyridine ring present distinct challenges, and this document offers a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is 5-bromopyridine considered a "challenging" substrate for Suzuki coupling?
The difficulty with 5-bromopyridine and its derivatives stems from the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, which has two main competing effects:
-
Electronic Deactivation: The nitrogen atom's electron-withdrawing nature makes the pyridine ring electron-deficient. While this can sometimes facilitate the oxidative addition step, the overall electronic environment is complex.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting or slowing the reaction.[1][2] This is a primary cause of low conversion and catalyst deactivation.[1]
Q2: What is the most common side reaction that lowers my yield?
Besides catalyst inactivation, the most common side reactions are protodeboronation of the boronic acid partner and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond.[3][4][5] This reaction consumes your nucleophile and is often promoted by aqueous basic conditions and elevated temperatures.[6] Pyridine-containing boronic acids are particularly susceptible, but it can happen to any boronic acid.[7]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8][9] Rigorous degassing and using an efficient Pd(0) source or precatalyst can minimize this issue.[8][9]
Q3: Which catalyst system is a good starting point for coupling with 5-bromopyridine?
For challenging heteroaromatic substrates like 5-bromopyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. A more robust starting point involves a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand .
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , or RuPhos are highly effective.[2][10] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the rate-limiting reductive elimination step, and their steric bulk can physically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[8][10]
-
Recommended Base: Potassium phosphate (K₃PO₄ ) is an excellent starting base for these systems, as it is often effective in challenging couplings where weaker bases fail.[8][11]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed as a logical workflow to identify and resolve the root cause of poor reaction performance.
Problem 1: Low or No Conversion of 5-Bromopyridine Starting Material
If you observe a significant amount of unreacted 5-bromopyridine, the catalytic cycle is likely stalled.
-
Potential Cause A: Catalyst Inhibition/Deactivation
-
Why it Happens: The pyridine nitrogen is coordinating to the palladium center, preventing the catalyst from participating in the reaction.[1][2] This is the most common cause of failure for this substrate class.
-
Solutions:
-
Switch to a Bulkier Ligand: If you are using a less bulky ligand like PPh₃, switch to a Buchwald-type ligand such as XPhos or SPhos .[2][10] Their steric hindrance can prevent the pyridine from accessing and poisoning the metal center.[8]
-
Increase Catalyst/Ligand Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial inhibition. Ensure an adequate ligand-to-palladium ratio (typically 2:1 for monophosphine ligands).
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃. Pd(II) precatalysts (e.g., Pd(OAc)₂) must first be reduced to Pd(0), and this process can be inefficient, leading to inactive species.[12]
-
-
-
Potential Cause B: Inactive Catalyst or Reagents
-
Why it Happens: Palladium catalysts, especially Pd(II) sources, can degrade over time. Phosphine ligands are prone to oxidation.[6] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[6]
-
Solutions:
-
Use Fresh Reagents: Use a fresh bottle of catalyst and ligand. Store them properly under an inert atmosphere.
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[9][13] Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup and duration.[6]
-
-
-
Potential Cause C: Suboptimal Base or Solvent
-
Why it Happens: The base is crucial for activating the boronic acid for the transmetalation step.[8][14] Its effectiveness depends on its strength, solubility, and compatibility with the solvent system.
-
Solutions:
-
Screen Bases: If a weaker base like K₂CO₃ is failing, switch to a stronger, more effective base like K₃PO₄ or Cs₂CO₃ .[11][15][16]
-
Optimize Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is often used to help dissolve the inorganic base.[9][16] Ensure vigorous stirring, especially in biphasic mixtures.
-
-
Problem 2: Starting Material is Consumed, but Yield of Desired Product is Low
This indicates that while the catalyst is active, the reaction is proceeding through undesired pathways.
-
Potential Cause A: Protodeboronation of Boronic Acid
-
Why it Happens: Your boronic acid is being destroyed before it can couple. This is exacerbated by high temperatures and excess water.[6] Paradoxically, while bulky ligands are needed to promote coupling, they can also accelerate palladium-catalyzed protodeboronation.[3][5][17][18]
-
Solutions:
-
Use a More Stable Boron Reagent: If protodeboronation is severe, switch from the boronic acid to a more stable pinacol ester (Bpin) , MIDA boronate , or potassium trifluoroborate salt .[7][8] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[7]
-
Minimize Water: Use anhydrous solvents and a dry base if possible. While some water is often necessary to dissolve the base, using a 10:1 or higher ratio of organic solvent to water can help.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.
-
-
-
Potential Cause B: Homocoupling or Dehalogenation
-
Why it Happens: Homocoupling of the boronic acid is caused by oxygen in the system.[9] Dehalogenation (replacement of bromine with hydrogen on the pyridine) can also occur.[13]
-
Solutions:
-
Improve Degassing: This is the most critical step to prevent homocoupling. Ensure your inert atmosphere technique is flawless.[9]
-
Use Stoichiometric Control: Use a slight excess of the boronic acid (1.1–1.2 equivalents), but avoid a large excess which can favor homocoupling.
-
-
Troubleshooting Decision Tree
The following diagram provides a systematic workflow for addressing low yields.
Data Presentation: Impact of Reaction Parameters
The selection of ligand and base is critical for success. The following table summarizes typical yield trends for the Suzuki coupling of bromopyridine derivatives, compiled from literature sources. Note that direct comparisons should be made with caution as substrates and exact conditions vary.
| Catalyst System (Pd Source + Ligand) | Base | Typical Yield Range (%) | Key Considerations |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 80 - 98% | Excellent for sterically hindered and electron-deficient substrates. A highly reliable system.[10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 85 - 95% | Broadly applicable and highly active for aryl bromides.[19] |
| Pd(dppf)Cl₂ | K₂CO₃ | 70 - 85% | A common and effective catalyst, but may be less robust than Buchwald systems for difficult substrates.[15] |
| Pd(PPh₃)₄ | K₃PO₄ | 50 - 80% | "Classic" catalyst; often less effective due to lower activity and susceptibility to catalyst poisoning by pyridine.[20] |
| Pd(PPh₃)₄ | K₂CO₃ | 40 - 75% | May require higher temperatures and longer reaction times; often gives inconsistent results with pyridine substrates.[21] |
Optimized Protocols
These protocols provide a robust starting point. Optimization may be required for your specific substrate. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Method Using a Buchwald Precatalyst
This method is highly reliable for a broad range of arylboronic acids and esters.
-
Reagents & Equipment:
-
5-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Degassed Water
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the 5-bromopyridine derivative (1.0 equiv), the boronic acid/ester (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Establish Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[22]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the 5-bromopyridine.[22]
-
Reaction: Place the vessel in a preheated oil bath at 80–110 °C and stir vigorously.[22]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle and Points of Failure
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key steps where reactions with 5-bromopyridine can fail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of Brominated Pyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of brominated pyrazolo[1,5-a]pyridine derivatives. The unique electronic properties conferred by the pyrazolo[1,5-a]pyridine core, combined with the heavy atom effect and directing abilities of bromine, make these compounds invaluable in medicinal chemistry and materials science.[1][2] However, these same properties can introduce significant hurdles in achieving high purity.
This document is structured to provide immediate, actionable solutions and a deeper understanding of the underlying chemical principles. We will move from high-level troubleshooting to specific, validated protocols.
Section 1: Core Purification Challenges: A Strategic Overview
The purification of brominated pyrazolo[1,5-a]pyridines is rarely a one-size-fits-all process. The primary difficulties stem from three sources: the bromination reaction itself, the inherent properties of the heterocyclic core, and the downstream reactions for which these compounds are intermediates.
Common Contaminant Classes:
| Contaminant Type | Origin | Common Purification Hurdle |
| Unreacted Starting Material | Incomplete bromination reaction. | Similar polarity to the monobrominated product, leading to co-elution. |
| Di- and Poly-brominated Species | Over-bromination of the electron-rich heterocyclic ring.[3] | Often have very similar polarity to the desired product, making chromatographic separation difficult. |
| Regioisomers | Bromination at different positions on the pyrazolo[1,5-a]pyridine ring. | Extremely challenging to separate due to nearly identical physical properties. |
| Residual Brominating Agent | Excess N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or Br₂. | Can interfere with subsequent reactions and complicate analysis. |
| Byproducts | Succinimide (from NBS), 5,5-dimethylhydantoin (from DBDMH). | Typically polar and easily removed with aqueous washes, but can sometimes co-precipitate. |
| Catalyst Residues | Palladium or Copper catalysts from cross-coupling reactions (e.g., Suzuki, Heck).[4] | Can be difficult to remove completely and may require specialized scavengers. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter in the lab. The advice provided is based on established chemical principles and extensive field experience.
Q1: My TLC plate shows three close-running spots after my bromination reaction. How can I effectively separate my desired monobrominated product from the starting material and the di-bromo byproduct?
Answer: This is the most common challenge. The slight increase in polarity from adding one bromine atom is often insufficient for easy separation from the non-polar starting material, while the di-bromo product may have a surprisingly similar Rf.
Causality: The polarity of these compounds is dominated by the N-heterocyclic core. The addition of a non-polar bromine atom only subtly changes the overall polarity, leading to poor resolution in standard solvent systems.
Solutions:
-
Optimize Flash Column Chromatography:
-
Use a Shallow Gradient: Avoid steep gradients. A slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is crucial. Start with a very low percentage of the polar solvent and increase it by 0.5-1% increments.[5]
-
Try Alternative Solvent Systems: If hexanes/ethyl acetate fails, consider dichloromethane (DCM)/methanol for more polar derivatives or toluene/ethyl acetate, which can offer different selectivity.
-
Dry Loading: Always adsorb your crude material onto a small amount of silica gel before loading it onto the column. This prevents band broadening caused by dissolving the sample in a strong solvent.
-
-
Consider a Different Stationary Phase:
-
Neutral Alumina: If your compound shows signs of degradation on silica (streaking on TLC), the acidic nature of silica gel may be the culprit. Switching to neutral alumina can mitigate this.
-
Reverse-Phase Chromatography (C18): For more polar derivatives, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be highly effective. The elution order will be inverted, with the most polar compounds eluting first.
-
-
Attempt Recrystallization:
-
This can be highly effective if a suitable solvent system is found. The subtle differences in the crystal lattice energies between the starting material, mono-, and di-bromo products can be exploited. A good starting point is a solvent system where your product is sparingly soluble at room temperature but fully soluble when hot, such as DCM/hexanes or ethanol/water.[6][7]
-
Q2: My brominated pyrazolo[1,5-a]pyridine appears to be degrading on the silica gel column, resulting in a low yield of a discolored product.
Answer: This strongly suggests your compound is sensitive to the acidic environment of standard silica gel. Pyridine and pyrazole nitrogens can be protonated by the acidic silanol groups on the silica surface, which can activate the ring towards decomposition or irreversible binding.
Causality: Standard silica gel has a pKa of around 4-5, making it an acidic medium. This acidity can catalyze the decomposition of sensitive functional groups or lead to strong, irreversible adsorption of basic compounds.
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush it with the non-polar eluent (e.g., hexanes) containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface. Ensure you also add the same percentage of base to your mobile phase.
-
Switch to Neutral Alumina: As mentioned previously, neutral alumina is a good alternative stationary phase that lacks the acidity of silica.
-
Minimize Contact Time: Use flash chromatography with positive air pressure rather than gravity chromatography. The goal is to reduce the residence time of your compound on the stationary phase, minimizing the opportunity for degradation.
Q3: How do I completely remove unreacted N-Bromosuccinimide (NBS) and the succinimide byproduct from my reaction mixture before chromatography?
Answer: Proper workup is critical to avoid contaminating your column and final product. NBS can continue to react, and succinimide, being polar, can interfere with the chromatography of more polar products.
Causality: NBS is a source of electrophilic bromine. Any unreacted NBS must be quenched. The resulting succinimide byproduct is water-soluble and can be removed with an aqueous wash.
Solutions:
-
Quench with a Reducing Agent: After the reaction is complete, cool the mixture and add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8] The thiosulfate will reduce any remaining NBS or free bromine, turning the often yellow/orange solution colorless.
-
Aqueous Wash: Transfer the quenched reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with:
-
10% aq. Na₂S₂O₃ (to ensure quenching is complete).
-
Saturated aq. sodium bicarbonate (NaHCO₃) (to remove any acidic byproducts).
-
Water.
-
Saturated aq. sodium chloride (Brine) (to remove the bulk of the dissolved water from the organic layer).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This crude material is now ready for chromatography.
Q4: I've performed a Suzuki coupling on my brominated pyrazolo[1,5-a]pyridine, but the final product is a grey or black solid, indicating palladium contamination. How can I clean it up?
Answer: Palladium residues are a common issue in cross-coupling reactions and must be removed, especially for pharmaceutical applications.
Causality: Palladium catalysts can exist in various oxidation states and can form colloidal nanoparticles that are difficult to remove by standard filtration or chromatography.
Solutions:
-
Metal Scavengers: There are numerous commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that chelate palladium. Stirring the crude product in a solution with one of these scavengers for a few hours, followed by filtration, can be very effective.[9]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., DCM, ethyl acetate) and add a small amount of activated carbon (charcoal). Stir for 30 minutes to an hour, then filter through a pad of Celite to remove the carbon. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Aqueous Washes: Sometimes, washing with an aqueous solution containing a chelating agent like EDTA or a dilute ammonium hydroxide solution can help remove some palladium salts.
Section 3: Visualized Purification Workflow
A systematic approach is key to successfully purifying these challenging compounds. The following workflow outlines a general strategy.
Caption: General purification strategy for brominated pyrazolo[1,5-a]pyridines.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for TLC analysis and column chromatography?
-
A: For many derivatives, a 9:1 to 4:1 mixture of Hexanes:Ethyl Acetate is a good starting point. For more polar compounds, begin with 100% Dichloromethane and gradually add Methanol.
-
-
Q: Can I use 1H NMR to quickly check if my bromination was successful?
-
A: Yes. You should see the disappearance of the proton signal corresponding to the position that has been brominated. For example, if you brominate at the 3-position, the characteristic H-3 singlet will disappear. You may also observe a slight downfield shift of the remaining aromatic protons.
-
-
Q: Is it possible to separate regioisomers of bromination?
-
A: It is extremely difficult with standard silica gel chromatography. Preparative HPLC or Supercritical Fluid Chromatography (SFC) may provide the necessary resolution. In many cases, it is more efficient to revisit the synthesis to improve regioselectivity.
-
Section 5: Standard Operating Protocols
Protocol 1: Flash Column Chromatography for Separation of Bromination Products
This protocol assumes a mixture of starting material, monobrominated, and di-brominated product.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~500 mg) in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Select a column appropriate for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "wet slurry" method with your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting eluent, applying gentle positive pressure.
-
Collect fractions and monitor by TLC.
-
Gradually and slowly increase the polarity of the eluent (e.g., move from 2% to 5% Ethyl Acetate over several column volumes). This shallow gradient is key to resolving closely-running spots.[10]
-
-
Analysis and Collection:
-
Analyze collected fractions by TLC.
-
Combine fractions containing the pure desired product.
-
Concentrate the combined fractions under reduced pressure to yield the purified compound.
-
Protocol 2: Troubleshooting Poor Separation in Chromatography
Use this decision tree when your initial chromatography attempt fails to provide adequate separation.
Caption: Decision tree for troubleshooting difficult chromatographic separations.
References
- 1. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Halogenation of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the halogenation of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical class of reactions. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Halogenated derivatives, in particular, serve as versatile intermediates for further functionalization, making the efficiency and regioselectivity of their synthesis paramount.[1][3]
This resource will address common challenges encountered during the electrophilic halogenation of pyrazolo[1,5-a]pyrimidines, offering solutions grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: My halogenation reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the halogenation of pyrazolo[1,5-a]pyrimidines can stem from several factors. Begin by assessing the following:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting material and halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)). Impurities can lead to unwanted side reactions. Carefully control the stoichiometry; an insufficient amount of the halogenating agent will result in incomplete conversion, while a large excess can lead to di- or poly-halogenated products.
-
Reaction Temperature: Many traditional methods using N-halosuccinimides require elevated temperatures to proceed efficiently.[1][3] If you are operating at room temperature, a gentle increase in heat may be necessary. However, be mindful that excessive heat can promote side reactions and degradation.
-
Solvent Choice: The choice of solvent is critical. While organic solvents like tetrahydrofuran (THF) and carbon tetrachloride (CCl₄) have been conventionally used, recent advancements have shown that greener solvents like water can be highly effective, particularly in methods utilizing potassium halides with an oxidizing agent.[1][3][4] The solubility of your substrate in the chosen solvent is also a key consideration.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] Insufficient time will lead to incomplete reaction, while prolonged reaction times may result in the formation of byproducts.
Q2: I am observing poor regioselectivity, with halogenation occurring at positions other than C3. How can I improve this?
A2: The C3 position of the pyrazolo[1,5-a]pyrimidine core is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][3] However, the electronic nature of substituents on the ring can influence this.
-
Mechanism of Halogenation: The reaction typically proceeds via an electrophilic substitution mechanism.[3][6] Understanding the electron-donating or withdrawing nature of your substituents is crucial. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.
-
Steric Hindrance: Bulky substituents near the C3 position may sterically hinder the approach of the electrophile, potentially leading to halogenation at other accessible positions.
-
Alternative Reagents: Consider alternative halogenating agents. For instance, methods employing hypervalent iodine(III) reagents with potassium halides in water have demonstrated excellent C3-regioselectivity at ambient temperatures.[1][3][6]
Q3: My reaction is producing di-halogenated byproducts. How can I favor mono-halogenation?
A3: The formation of di-halogenated products is a common issue, especially when the mono-halogenated product is more reactive than the starting material.
-
Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient for complete mono-halogenation. A larger excess will favor di-halogenation.
-
Slow Addition: Instead of adding the halogenating agent all at once, consider a slow, portion-wise addition. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring the second halogenation event.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-halogenation by reducing the overall reactivity of the system.
Troubleshooting Guides
Guide 1: Optimizing Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrazolo[1,5-a]pyrimidines.[7] However, achieving optimal results requires careful control of the reaction conditions.
Problem: Incomplete reaction or low yield.
-
Causality: The reactivity of NBS can be influenced by the presence of radical initiators or acidic promoters. In the absence of these, the reaction may be sluggish.
-
Troubleshooting Protocol:
-
Initiator: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide if a radical pathway is desired, though electrophilic substitution is more common for this scaffold.[8]
-
Acid Catalyst: For electrophilic bromination, a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the bromine atom in NBS.
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC.
-
Solvent: If solubility is an issue, consider a co-solvent system or switch to a more polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Problem: Formation of succinimide byproducts that are difficult to remove.
-
Causality: Succinimide is the byproduct of the reaction with NBS. Its solubility can be similar to that of the desired product, complicating purification.
-
Troubleshooting Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted NBS. Then, perform an aqueous wash to remove the water-soluble succinimide.
-
Filtration: In some cases, succinimide may precipitate out of the reaction mixture upon cooling. If so, it can be removed by filtration before work-up.
-
Chromatography: If co-elution is an issue during column chromatography, try altering the solvent system. A gradient elution may be necessary to achieve good separation.
-
Guide 2: Regiocontrol in Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of pyrazolo[1,5-a]pyrimidines. Achieving high regioselectivity is key.
Problem: Mixture of C3 and other chlorinated isomers.
-
Causality: While C3 is electronically favored, kinetic and thermodynamic factors, as well as steric effects, can lead to the formation of other isomers.
-
Troubleshooting Protocol:
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to favor the kinetically controlled product, which is often the desired C3-chloro isomer.
-
Alternative Chlorinating Agents: If NCS continues to give poor selectivity, consider other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA).
-
Data Summary: Recommended Starting Conditions
The following table provides a starting point for optimizing your halogenation reactions. Note that these conditions may require further refinement based on the specific substrate.
| Halogenation | Reagent | Equivalents | Solvent | Temperature | Typical Time |
| Bromination | NBS | 1.1 - 1.5 | Acetonitrile | Room Temp - 60°C | 2 - 12 h |
| Chlorination | NCS | 1.1 - 1.5 | Dichloromethane | 0°C - Room Temp | 4 - 24 h |
| Iodination | NIS | 1.1 - 1.5 | Acetonitrile | Room Temp - 80°C | 2 - 12 h |
| Green Method | KX + PIDA | 1.5 (KX) | Water | Room Temperature | 1 - 3 h[1][3] |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, NIS: N-Iodosuccinimide, KX: Potassium Halide, PIDA: Phenyliodine(III) diacetate
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for optimizing the halogenation of pyrazolo[1,5-a]pyrimidines.
Caption: A decision-making workflow for optimizing the halogenation of pyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol: C3-Bromination using NBS
This protocol provides a general procedure for the C3-bromination of a substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
To a stirred solution of the pyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired C3-brominated pyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insight: The Role of Hypervalent Iodine Reagents
Recent advancements have highlighted the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in combination with potassium halides for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines.[1][3]
Proposed Mechanism:
Caption: A simplified proposed mechanism for C3-halogenation using a hypervalent iodine(III) reagent.
This method offers several advantages, including mild reaction conditions (room temperature), the use of water as a green solvent, and excellent regioselectivity for the C3 position.[1][3][6]
References
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 4. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
common side reactions in the synthesis of substituted pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter in the laboratory. We will delve into the root causes of these problems and provide actionable solutions.
Issue 1: Poor Regioselectivity and Formation of Isomeric Products
Q1: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine regioisomers. How can I control the regioselectivity of the cyclization?
A1: The formation of regioisomers is a frequent challenge in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the exocyclic amino group of the aminopyridine precursor. Several factors, including steric hindrance, electronic effects, and reaction conditions, can influence this selectivity.
The choice of the β-dicarbonyl compound can significantly influence the reaction pathway, and careful selection is crucial for controlling regioselectivity.[1] For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and either 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[1]
Troubleshooting Protocol for Poor Regioselectivity:
-
Analyze the Electronic and Steric Profile of Your Substrates:
-
Electronic Effects: A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on one side of the dicarbonyl compound will activate the adjacent carbonyl group.
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the nucleophilic aminopyridine, favoring attack at the less hindered position.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Catalyst: The choice of acid or base catalyst can influence the reaction pathway. For instance, Lewis acids can coordinate to a specific carbonyl group, increasing its electrophilicity and directing the nucleophilic attack.
-
Solvent: The polarity of the solvent can affect the transition state energies of the competing pathways. It is advisable to screen a range of solvents with varying polarities.
-
-
Consider a Pre-functionalization Strategy: If direct cyclization remains unselective, consider a multi-step approach where the aminopyridine is first reacted with a monofunctional reagent to install a directing group, followed by a subsequent cyclization step.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity by promoting a specific reaction pathway through rapid and uniform heating, which can also minimize the formation of by-products.[1]
Visualizing Competing Cyclization Pathways
The following diagram illustrates the two potential pathways for the cyclization of an aminopyridine with an unsymmetrical 1,3-dicarbonyl compound, leading to two different regioisomers.
Caption: Competing pathways leading to regioisomers.
Table 1: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Nucleophilic attack is favored at the less sterically hindered carbonyl group. | A bulky substituent adjacent to one carbonyl will direct the reaction to the other. |
| Electronic Effects | Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it more susceptible to attack. | A trifluoromethyl group will strongly activate the adjacent carbonyl. |
| Reaction Temperature | Lower temperatures can favor the kinetically controlled product, potentially increasing selectivity. | Running the reaction at 0 °C instead of reflux may yield a higher ratio of one isomer. |
| Catalyst | Lewis acids can coordinate to a specific carbonyl, directing the nucleophilic attack. | Use of TiCl4 may favor coordination to the less hindered carbonyl oxygen. |
Issue 2: Formation of[1][2][3]Triazolo[1,5-a]pyridine Byproduct
Q2: I am observing a significant byproduct with a mass corresponding to a triazolopyridine, not my desired pyrazolopyridine. What is causing this and how can I prevent it?
A2: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction, particularly when using N-amino-2-iminopyridines as starting materials in the presence of excess acid.[2] This side reaction involves an alternative cyclization pathway of the N-amino-2-iminopyridine precursor.
A study by Haider et al. (2019) demonstrated that when synthesizing pyrazolo[1,5-a]pyridines through a cross-dehydrogenative coupling of N-amino-2-iminopyridines and β-dicarbonyl compounds, using a high concentration of acetic acid (e.g., 8 equivalents) can lead to the competitive formation of[1][2][3]triazolo[1,5-a]pyridine derivatives.[2] The authors found that limiting the amount of acetic acid to a maximum of 6 equivalents was crucial to prevent the formation of this undesired byproduct.[2]
Troubleshooting Protocol for[1][2][3]Triazolo[1,5-a]pyridine Formation:
-
Control Acid Concentration: Carefully control the stoichiometry of the acid catalyst. If using acetic acid, do not exceed 6 equivalents. It is recommended to perform a titration experiment to find the optimal acid concentration for your specific substrates.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. If the byproduct begins to appear, consider quenching the reaction earlier or reducing the amount of acid.
-
Alternative Catalysts: If reducing the acid concentration leads to a sluggish reaction, explore other catalytic systems. For example, a milder Lewis acid might promote the desired cyclization without inducing the side reaction.
-
Purification Strategy: If a small amount of the triazolo byproduct is unavoidable, develop a robust purification method. Due to the difference in the heterocyclic core, the polarity of the two compounds may be sufficiently different to allow for separation by column chromatography.
Proposed Mechanism for[1][2][3]Triazolo[1,5-a]pyridine Formation
The following diagram illustrates a plausible mechanism for the acid-promoted formation of the[1][2][3]triazolo[1,5-a]pyridine byproduct from an N-amino-2-iminopyridine.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control regioselectivity in the functionalization of pyrazolo[1,5-a]pyridines
Technical Support Center: Pyrazolo[1,5-a]Pyridine Functionalization
Welcome to the technical support guide for controlling regioselectivity in the functionalization of pyrazolo[1,5-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and structural rigidity.[1][2][3] However, its reactivity profile presents distinct challenges, particularly in directing substituents to specific positions.
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common experimental issues. We will delve into the electronic nature of the scaffold, explore strategies to influence reaction outcomes, and provide detailed protocols for key transformations.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Regioselectivity
This section addresses the core principles governing the reactivity of the pyrazolo[1,5-a]pyridine ring system. A firm grasp of these concepts is the first step toward rational design and troubleshooting of your synthetic routes.
Q1: What are the electronically distinct positions on the pyrazolo[1,5-a]pyridine ring, and how does this influence reactivity?
The pyrazolo[1,5-a]pyridine system is a fused 10π-aromatic heterocycle, but the electron density is not uniformly distributed. It is best conceptualized as an electron-rich pyrazole ring fused to an electron-deficient pyridine ring.
-
Pyrazole Ring (Positions C2, C3): This portion of the molecule is electron-rich and thus more susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) has significant density at the C3 position, making it the most nucleophilic carbon.
-
Pyridine Ring (Positions C4, C5, C6, C7): This portion is electron-deficient, analogous to pyridine itself. These positions are generally less reactive towards electrophiles but are susceptible to nucleophilic attack, particularly if a leaving group is present at C5 or C7.[4][5]
Caption: Figure 1. Electronic Landscape of Pyrazolo[1,5-a]pyridine
Q2: What is the general order of reactivity for electrophilic substitution on the unsubstituted pyrazolo[1,5-a]pyridine core?
For most electrophilic aromatic substitution reactions (e.g., halogenation, nitration, acylation), the kinetic site of attack is overwhelmingly the C3 position .[6][7] This is a direct consequence of it being the most nucleophilic carbon. Under forcing conditions or with specific catalytic systems, substitution at other positions like C6 can sometimes be observed, but C3 is the default.[7]
Q3: How do substituent electronic effects (EDGs and EWGs) alter the regioselectivity?
Standard principles of physical organic chemistry apply. The location and nature of existing substituents can dramatically alter the outcome of subsequent reactions.
| Substituent Type | Position | Effect on Subsequent Electrophilic Attack |
| Electron Donating Group (EDG) (e.g., -OMe, -Me, -NR₂) | On Pyrazole Ring (C2, C3) | Strongly activates the pyrazole ring, reinforcing C3 reactivity or directing to C2 if C3 is blocked. |
| On Pyridine Ring (C5, C7) | Activates the pyridine ring, potentially enabling electrophilic attack on that ring (e.g., at C4 or C6), competing with C3. | |
| Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CO₂R) | On Pyrazole Ring (C3) | Strongly deactivates the entire scaffold, making further electrophilic substitution very difficult. |
| On Pyridine Ring (C5, C7) | Further deactivates the pyridine ring but has a less pronounced deactivating effect on the pyrazole ring. C3 attack may still be possible, albeit slower. |
Caption: Table 1. Directing Effects of Common Substituents.
Q4: What are the primary strategies to control regioselectivity away from the default C3 position?
Achieving functionalization at positions other than C3 requires overriding the intrinsic electronic preference. The main strategies include:
-
Steric Blocking: Placing a large substituent at C2 or C3 can sterically hinder electrophilic attack at C3, potentially allowing reaction at a less-favored site.
-
Directed Metalation: Using a directing group (DG) in combination with an organometallic base (e.g., TMP-Zn/Mg bases) can selectively deprotonate a specific C-H bond (often ortho to the DG), which can then be quenched with an electrophile.[8] This is a powerful strategy for C4, C6, or C7 functionalization.
-
Palladium-Catalyzed C-H Functionalization: Modern cross-coupling methods can enable direct C-H activation at various positions. The regioselectivity is controlled by the choice of ligand, oxidant, and directing group.[4][9] For example, some catalytic systems can selectively target the C7 position.[10]
-
Control of Reaction Conditions: In some cases, temperature or the choice of solvent can influence the regiochemical outcome, favoring a thermodynamic product over the kinetic one.[4]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides answers to common problems encountered during the synthesis and functionalization of pyrazolo[1,5-a]pyridines.
Caption: Figure 2. Decision Workflow for Regioselective Functionalization
Electrophilic Substitution
Q5: My electrophilic halogenation (e.g., with NBS/NCS) is giving a mixture of C3 and other isomers. How can I improve C3 selectivity?
Causality: While N-halosuccinimides (NXS) are common halogenating agents, their reactivity can sometimes be indiscriminate, especially with activated substrates or under prolonged reaction times, leading to side products.
Solution: For superior C3-selectivity, switch to a milder, more controlled halogenating system. A highly effective method involves using a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) in combination with a simple potassium halide salt (KX, where X = I, Br, Cl).[11][12][13]
-
Mechanism Insight: This system generates a more controlled electrophilic halogen species "in situ". The reaction proceeds cleanly at room temperature, often in environmentally benign solvents like water, providing excellent yields of the C3-halogenated product exclusively.[3][11][12]
-
Recommendation: See Protocol 1 for a detailed experimental procedure.
Q6: I am attempting a nitration reaction but observing poor yields and decomposition. What are the recommended conditions for selective C3-nitration?
Causality: Classical nitrating mixtures (e.g., concentrated H₂SO₄/HNO₃) are extremely harsh and acidic. The pyrazolo[1,5-a]pyridine nucleus, particularly the pyridine ring nitrogen, can be protonated, leading to deactivation. The strong oxidative conditions can also cause substrate decomposition.
Solution: Employ a much milder nitrating system. A proven method is the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in trifluoroacetic acid (TFA).[14]
-
Mechanism Insight: This system avoids the use of strong mineral acids. The Lewis acidic Fe(NO₃)₃ activates the nitrate for electrophilic attack under conditions that are well-tolerated by the scaffold, leading to clean and highly regioselective C3-nitration.
-
Recommendation: See Protocol 2 for a detailed experimental procedure.
Metal-Catalyzed C-H Functionalization & Cross-Coupling
Q8: I want to perform a direct C-H arylation. How can I selectively target positions other than C3?
Causality: Directing C-H functionalization away from the electronically favored C3 position requires a catalyst system that can be guided to a different site. This is typically achieved through a directing group (DG) that coordinates to the metal catalyst.
Solution:
-
C7-Arylation: For targeting the C7 position, a common strategy involves installing a directing group, such as a picolinamide, at a nearby position. The nitrogen of the DG coordinates to the palladium catalyst, positioning it to activate the C7 C-H bond for cross-coupling.[10]
-
Catalyst-Controlled Selectivity: In some specific cases, the choice of ligand and additives can switch the regioselectivity of a reaction without a covalently bound directing group. For instance, certain palladium-catalyzed oxidative C-H/C-H cross-couplings with heteroarenes have shown high selectivity for the C3 position.[9] Achieving selectivity for other positions often requires more specialized ligand design.
Q9: My Suzuki coupling on a 3-bromo-pyrazolo[1,5-a]pyridine is sluggish. What are common pitfalls?
Causality: While Suzuki couplings are robust, N-heterocycles can be challenging substrates. Potential issues include catalyst inhibition by the basic nitrogen atoms, catalyst decomposition, or difficulty in the reductive elimination step.
Solution:
-
Ligand Choice is Critical: Standard Pd(PPh₃)₄ may not be effective. Switch to more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes). These ligands promote the oxidative addition step and stabilize the active palladium species.
-
Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and appropriately chosen for the boronic acid/ester being used. The solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) should be thoroughly degassed to prevent catalyst oxidation.
-
Temperature: Microwave heating can often significantly improve reaction rates and yields for difficult couplings.[10]
Section 3: Key Experimental Protocols
These protocols are based on validated literature procedures and represent best practices for achieving high regioselectivity.
Protocol 1: Regioselective C3-Bromination using PIDA/KBr
Adapted from Chillal, A. S., et al., RSC Adv., 2024.[3][11]
-
Setup: To a 10 mL round-bottom flask, add the pyrazolo[1,5-a]pyridine substrate (0.2 mmol, 1.0 equiv.), potassium bromide (KBr) (35.7 mg, 0.3 mmol, 1.5 equiv.), and Phenyliodine diacetate (PIDA) (64.4 mg, 0.2 mmol, 1.0 equiv.).
-
Solvent Addition: Add deionized water (3.0 mL).
-
Reaction: Stir the resulting suspension vigorously at room temperature (25–27 °C) for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-pyrazolo[1,5-a]pyridine derivative.
Protocol 2: Regioselective C3-Nitration using Fe(NO₃)₃/TFA
Adapted from Ghozlan, S. A. S., et al., J. Heterocycl. Chem., 2017.[14]
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 mmol, 1.0 equiv.) in trifluoroacetic acid (TFA) (5 mL) at 0 °C (ice bath).
-
Reagent Addition: Add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (444 mg, 1.1 mmol, 1.1 equiv.) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice (~50 g). Basify the aqueous solution to pH ~8-9 by the slow addition of solid sodium bicarbonate or aqueous ammonium hydroxide.
-
Extraction & Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain the desired 3-nitro-pyrazolo[1,5-a]pyridine.
References
- 1. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 12. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions | Semantic Scholar [semanticscholar.org]
- 14. deepdyve.com [deepdyve.com]
Technical Support Center: Overcoming Catalyst Inhibition by the Pyridine Nitrogen in Coupling Reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates. The pyridine motif is a cornerstone in pharmaceuticals and functional materials, yet its inherent Lewis basicity presents a significant and often frustrating hurdle in synthesis. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to the formation of inactive complexes that poison the catalytic cycle.[1][2] This phenomenon, particularly pronounced with 2-substituted pyridines, is commonly known as the "2-pyridyl problem."[1][3]
This document provides a structured approach to diagnosing and solving these issues, moving from fundamental questions to advanced troubleshooting strategies and detailed experimental protocols. Our goal is to equip you with the expert knowledge and practical steps needed to turn a failed reaction into a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason pyridine substrates are so challenging in cross-coupling reactions?
A1: The core issue is the Lewis basic nitrogen atom in the pyridine ring. This nitrogen acts as a potent ligand for the palladium catalyst. It can coordinate to the metal center, forming stable, catalytically inactive species that effectively halt or slow the reaction.[1][3] This process, known as catalyst poisoning or inhibition, prevents the catalyst from participating in the essential steps of the catalytic cycle, such as oxidative addition or reductive elimination.[1]
Q2: How does the position of the leaving group (e.g., halide) on the pyridine ring affect the reaction's success?
A2: The position is critically important. The most challenging substrates are typically 2-halopyridines. In this configuration, the nitrogen atom is ortho to the reaction site, allowing it to act as a chelating ligand that binds strongly to the palladium center after oxidative addition. This can form a highly stable metallacycle, which is reluctant to proceed through the subsequent steps of the catalytic cycle. 3- and 4-halopyridines are generally less problematic as the nitrogen is further from the reaction site and cannot form a stable chelate, though it can still act as a monodentate poison.
Q3: Are all cross-coupling reactions equally affected by pyridine inhibition?
A3: While pyridine inhibition is a broad issue, its severity can vary depending on the reaction type.
-
Buchwald-Hartwig Amination: This reaction is notoriously sensitive, as both the pyridine substrate and the amine coupling partner can coordinate to the palladium center.[4][5][6][7]
-
Suzuki-Miyaura Coupling: This reaction is also frequently inhibited, especially with 2-halopyridines. The choice of base, ligand, and the stability of the boronic acid reagent are critical factors to manage.[3][8]
-
Sonogashira Coupling: The presence of a copper co-catalyst and an amine base can lead to complex interactions, but pyridine inhibition remains a key challenge.[9][10][11]
-
C-H Activation: Directed C-H activation reactions can be severely poisoned by the coordinating nitrogen atoms in pyridines, which can interfere with the directing group's ability to coordinate the catalyst.[2]
Q4: What is the single most important parameter to change when a pyridine coupling reaction fails?
A4: The ligand . Standard ligands like PPh₃ are often ineffective. The most successful strategies rely on using bulky, electron-rich phosphine ligands.[1][3] These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[3] Simultaneously, their strong electron-donating properties increase the electron density on the metal, which can facilitate key catalytic steps and potentially weaken the Pd-pyridine bond.[1]
Troubleshooting Guide: From Diagnosis to Solution
This section is formatted to help you diagnose the specific issue in your reaction and implement a targeted solution.
Problem: Low to No Conversion of Starting Material
This is the most common failure mode and typically points to an inactive or poisoned catalyst.
DIAGNOSIS 1: Catalyst Poisoning by Pyridine Nitrogen
The pyridine substrate is coordinating to the palladium center and shutting down the catalytic cycle.
SOLUTION 1.1: Employ Sterically Hindered and Electron-Rich Ligands
-
Why it works: These ligands are the cornerstone of modern cross-coupling with heteroaromatic substrates. Their large steric profile physically blocks the pyridine nitrogen from accessing the metal center. Their electron-rich nature promotes the desired catalytic steps, helping the productive cycle outcompete the poisoning pathway.[1][12]
-
Actionable Steps:
-
Replace standard ligands (e.g., PPh₃, dppf) with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃).[1]
-
Consult the table below for ligand recommendations based on reaction type.
-
Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for monoligated Pd(0) species.
-
Table 1: Recommended Ligands for Challenging Pyridine Couplings
| Coupling Reaction | Recommended Ligands | Rationale & Key Features |
|---|---|---|
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Excellent for heteroaryl couplings; balances steric bulk and electron-donating ability.[8] |
| Buchwald-Hartwig | BrettPhos, XPhos, Josiphos-type | Highly effective for C-N bond formation; often requires a specific ligand for a given amine class.[13] |
| Sonogashira | cataCXium® A, SPhos | Bulky ligands can enable copper-free variants, which sometimes simplifies the system.[14] |
| Heck / C-H Activation | P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can stabilize the catalyst and promote difficult oxidative additions.[12] |
SOLUTION 1.2: Utilize a Modern Palladium Pre-catalyst
-
Why it works: Pre-catalysts are stable Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) species in solution upon activation by a base. This avoids inefficient and side-reaction-prone activation pathways that can occur with simple sources like Pd(OAc)₂ or Pd₂(dba)₃, ensuring a higher concentration of the active catalyst is available from the start.
-
Actionable Steps:
-
Use a commercially available pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3).
-
These pre-catalysts already contain the optimal ligand-to-metal ratio.
-
SOLUTION 1.3: Increase Catalyst Loading
-
Why it works: This is a pragmatic but less elegant solution. By increasing the total amount of catalyst, you can sometimes overcome partial deactivation, as there will be enough active catalyst remaining to turn over the product.
-
Actionable Steps:
-
Carefully increase the catalyst loading in increments, for example, from 1-2 mol% to 3-5 mol%.[8]
-
Monitor the reaction closely. Be aware that higher catalyst loadings can sometimes lead to more side products and make purification more difficult.
-
DIAGNOSIS 2: Inefficient Oxidative Addition
The C-X bond of the halopyridine is not breaking and adding to the catalyst, which is the first crucial step of the cycle.[15]
SOLUTION 2.1: Modify the Halide Leaving Group
-
Why it works: The rate of oxidative addition is directly related to the carbon-halogen bond strength. Weaker bonds react faster. The general reactivity trend is C-I > C-Br > C-Cl.[15]
-
Actionable Steps:
-
If you are using a chloropyridine, attempt the synthesis with the analogous bromopyridine or iodopyridine if available. This is often the most effective way to solve reactivity issues.
-
SOLUTION 2.2: Increase Reaction Temperature
-
Why it works: Increasing the temperature provides the necessary activation energy to overcome the barrier for oxidative addition.
-
Actionable Steps:
-
Increase the reaction temperature in 10-20 °C increments.
-
Consider switching to a higher-boiling solvent (e.g., from dioxane to toluene or t-amyl alcohol).
-
Microwave irradiation can be highly effective for rapidly reaching and maintaining higher temperatures, often leading to improved yields and shorter reaction times.[3]
-
Problem: Reaction Stalls or Produces Significant Side Products
The reaction starts but either fails to go to completion or generates unwanted byproducts like homocoupled starting materials or dehalogenated pyridines.
DIAGNOSIS 3: Suboptimal Base or Solvent Conditions
The chosen base or solvent is not effectively promoting the catalytic cycle or is contributing to side reactions.
SOLUTION 3.1: Screen Different Bases and Solvents
-
Why it works: The base plays a crucial role in multiple steps, including the regeneration of the Pd(0) catalyst and, in Suzuki reactions, the activation of the boronic acid.[3] Its strength, solubility, and steric properties are critical. The solvent must solubilize all components and facilitate the reaction without causing degradation.
-
Actionable Steps:
-
Base Selection: For Suzuki reactions, strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases or hydroxides.[3] For Buchwald-Hartwig aminations, a strong, sterically hindered base like NaOtBu or LHMDS is typically required.
-
Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene are common. Ensure the solvent is anhydrous, as water can lead to side reactions like protodeboronation in Suzuki couplings.[3][8]
-
DIAGNOSIS 4: Oxygen Sensitivity and Catalyst Decomposition
The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II) species.
SOLUTION 4.1: Ensure a Strictly Inert Atmosphere
-
Why it works: Removing oxygen prevents the oxidative deactivation of the catalyst, preserving its activity throughout the reaction.[3]
-
Actionable Steps:
-
Thoroughly degas all solvents and liquid reagents by bubbling an inert gas (argon or nitrogen) through them for 20-30 minutes.[3]
-
Use Schlenk techniques or a glovebox for the reaction setup.
-
Ensure the reaction flask is evacuated and backfilled with an inert gas at least three times before adding the catalyst.[8]
-
Maintain a positive pressure of inert gas throughout the entire reaction.
-
Visualized Mechanisms and Workflows
The following diagrams illustrate the key chemical principles and troubleshooting logic discussed in this guide.
Diagram 1: Mechanism of Pyridine Inhibition
Caption: The dual fate of the catalyst after oxidative addition with a pyridine substrate.
Diagram 2: Troubleshooting Workflow for Pyridine Coupling
Caption: A decision-making guide for systematic troubleshooting of failed reactions.
Key Experimental Protocols
Disclaimer: These are general starting protocols. Optimal conditions (temperature, concentration, reaction time) may vary depending on the specific substrates and should be determined experimentally.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine
This protocol is adapted for a challenging 2-bromopyridine substrate using a robust catalyst system.
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative, the boronic acid reagent, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst and the anhydrous dioxane.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine
This protocol uses a potent catalyst system designed for challenging C-N bond formations.[4][6]
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add the NaOtBu, BrettPhos Pd G3 pre-catalyst, and a magnetic stir bar to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 2-bromopyridine derivative, the amine (if solid), anhydrous toluene, and the amine (if liquid) to the tube.
-
Reaction: Seal the tube and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Unambiguous Structure Elucidation: A Comparative Guide to Confirming 5-Bromopyrazolo[1,5-a]pyridine Derivatives via X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar for understanding its function and potential. For novel heterocyclic compounds like 5-Bromopyrazolo[1,5-a]pyridine derivatives, which are of significant interest due to their structural similarity to purines and diverse pharmacological activities, an unambiguous structural confirmation is paramount.[1] This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Diffraction
While various spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[2][3] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice.[2] For a novel this compound derivative, obtaining a high-quality crystal structure is the most direct and definitive way to confirm its molecular architecture.
Experimental Protocol: From Powder to Solved Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps, emphasizing the causality behind each experimental choice.
1. Crystal Growth: The Critical First Step
The most significant bottleneck in X-ray crystallography is often the cultivation of single crystals of suitable size and quality.[4][5] The goal is to slowly bring a solution of the this compound derivative to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice.
-
Method Selection : A parallel screening of various crystallization techniques is highly recommended.[4]
-
Slow Evaporation : This is often the simplest method. A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared and allowed to evaporate slowly. The choice of solvent is critical; it should be one in which the compound is soluble and has a moderate boiling point.[4]
-
Vapor Diffusion (Hanging or Sitting Drop) : This technique is particularly useful for smaller sample quantities. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Liquid-Liquid Diffusion : In this method, a solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface of the two liquids.
-
-
Purity is Paramount : The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.
2. Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer.
-
Cryo-Protection : To prevent radiation damage and improve data quality, crystals are typically flash-cooled in a stream of liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene glycol) is often used to prevent the formation of ice crystals, which would destroy the crystal lattice.[4]
-
Diffraction Pattern : As the crystal is rotated in the X-ray beam, a unique diffraction pattern of spots is recorded on a detector. The intensities and positions of these spots contain the information about the arrangement of atoms within the crystal.
3. Structure Solution and Refinement: Decoding the Data
The collected diffraction data is then processed to determine the crystal structure.
-
Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.
-
Structure Solution : The intensities of the diffraction spots are used to calculate an initial electron density map. For small molecules like this compound derivatives, direct methods are typically employed to solve the phase problem and generate an initial model of the structure.
-
Structure Refinement : The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Caption: Workflow for X-ray Crystallographic Analysis.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.
| Technique | Principle | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure, stereochemistry, and packing | Requires high-quality single crystals, not suitable for amorphous solids or oils |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Nuclear spin transitions in a magnetic field | Provides detailed information on the chemical environment of atoms and connectivity | Does not provide absolute 3D structure, can be complex for large molecules |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio | Determines molecular weight and elemental composition | Provides no information on connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Identifies functional groups present in the molecule | Provides limited information on the overall molecular structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in solution. For a this compound derivative, ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms present.[6][7][8][9] Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms, effectively mapping out the carbon-hydrogen framework of the molecule. While NMR can strongly suggest a particular structure, it cannot definitively determine bond angles or the precise spatial arrangement of atoms in the solid state.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight and, consequently, the elemental formula of the compound.[10][11] This is a critical piece of data for confirming the identity of a newly synthesized this compound derivative. However, MS provides no information about the arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[10][11] For instance, the presence of C=N, C-H, and C-Br bonds in the this compound structure would give rise to characteristic absorption bands in the IR spectrum.
Caption: Interplay of Analytical Techniques.
Conclusion: An Integrated Approach to Structural Confirmation
References
- 1. researchgate.net [researchgate.net]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Bromo- and 7-Bromopyrazolo[1,5-a]pyridine for Drug Discovery and Development
A deep dive into the chemical behavior of two key isomers of brominated pyrazolo[1,5-a]pyridine, offering insights for researchers in medicinal chemistry and materials science.
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and functional materials. Its unique electronic properties and versatile functionalization potential make it an attractive building block for the design of novel bioactive compounds. Brominated derivatives, in particular, serve as crucial intermediates for the introduction of diverse molecular fragments through various cross-coupling and substitution reactions. This guide provides a comparative study of the reactivity of two common isomers: 5-bromopyrazolo[1,5-a]pyridine and 7-bromopyrazolo[1,5-a]pyridine. Understanding the nuances of their chemical behavior is paramount for efficient synthetic planning and the strategic design of new chemical entities.
Electronic Landscape: The Root of Reactivity Differences
The differential reactivity of the 5- and 7-positions on the pyrazolo[1,5-a]pyridine ring system is fundamentally governed by their electronic environments. The pyridine ring is inherently electron-deficient, a characteristic that is influenced by the fused pyrazole ring. The nitrogen atom at position 8 in the pyrazolo[1,5-a]pyridine core significantly impacts the electron distribution across the bicyclic system.
-
7-Position (α-position analog): The 7-position is electronically analogous to the 2-position (α-position) of pyridine. This position is highly activated towards nucleophilic attack due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) reactions.[1][2] This enhanced stabilization lowers the activation energy for nucleophilic substitution at this site.
-
5-Position (γ-position analog): The 5-position is analogous to the 4-position (γ-position) of pyridine. While also activated towards nucleophilic attack for similar reasons of resonance stabilization of the intermediate, the effect is generally considered to be slightly less pronounced than at the α-position.[1][2]
This inherent electronic disparity is the primary determinant of the observed differences in reactivity between 5-bromo- and 7-bromopyrazolo[1,5-a]pyridine in a variety of chemical transformations.
Caption: Influence of electronic factors on the reactivity of the 5- and 7-positions.
Comparative Reactivity in Key Transformations
The following sections detail the comparative reactivity of 5-bromo- and 7-bromopyrazolo[1,5-a]pyridine in several synthetically important reactions, supported by experimental observations where available.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity of the brominated substrate in the initial oxidative addition step is a critical factor for the success of these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While direct comparative studies are scarce, the general principles of reactivity for heteroaryl halides suggest that the 7-bromo isomer may exhibit slightly higher reactivity due to the electronic factors mentioned earlier, which can influence the rate of oxidative addition. However, both isomers are viable substrates for this reaction.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry. Similar to the Suzuki coupling, the relative rates of amination for the two isomers are expected to be influenced by their electronic properties. The more electron-deficient nature of the 7-position could lead to a faster oxidative addition of the palladium catalyst.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrazolo[1,5-a]pyridines. Both 5-bromo- and 7-bromopyrazolo[1,5-a]pyridine can participate in this reaction, and the choice of catalyst and reaction conditions is crucial for achieving high yields.
Table 1: General Reactivity Trends in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound | 7-Bromopyrazolo[1,5-a]pyridine | Key Considerations |
| Suzuki-Miyaura | Good substrate | Generally good to excellent substrate | Ligand and base selection are critical for both isomers. |
| Buchwald-Hartwig | Good substrate | Generally good to excellent substrate | The nature of the amine and the catalyst system significantly impact efficiency. |
| Sonogashira | Good substrate | Generally good to excellent substrate | Copper co-catalyst and amine base selection are important. |
Nucleophilic Aromatic Substitution (SNAr)
As predicted by the electronic properties of the pyrazolo[1,5-a]pyridine ring, the 7-bromo isomer is generally more susceptible to nucleophilic aromatic substitution than the 5-bromo isomer. The enhanced stability of the Meisenheimer intermediate for attack at the 7-position facilitates the displacement of the bromide by a variety of nucleophiles.
Caption: General mechanism for SNAr at the 7-position.
Lithiation and Subsequent Functionalization
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems. The behavior of 5-bromo- and 7-bromopyrazolo[1,5-a]pyridine in lithiation reactions can differ significantly.
-
7-Bromopyrazolo[1,5-a]pyridine: Due to the proximity of the bromine atom to the pyridine nitrogen, directed lithiation at the 6-position can be a competing pathway, depending on the lithiating agent and reaction conditions. Halogen-metal exchange is also a viable route to the 7-lithiated species.
-
This compound: Halogen-metal exchange is the more common pathway to generate the 5-lithiated species. The position of the bromine atom is less likely to direct lithiation to an adjacent carbon.
The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Grignard reagent can influence the outcome of these reactions.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the bromopyrazolo[1,5-a]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the bromopyrazolo[1,5-a]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
References
Validating the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyridine-Based Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel pyrazolo[1,5-a]pyridine-based inhibitors. By objectively comparing their performance with established alternatives and providing detailed experimental methodologies, this document aims to facilitate robust preclinical assessment and inform go/no-go decisions in the drug discovery pipeline. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide will focus on validating inhibitors targeting key oncogenic kinases: Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinases (CDK), and Phosphoinositide 3-Kinases (PI3K).
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Core for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has proven to be an excellent scaffold for the design of ATP-competitive kinase inhibitors.[2] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it a favored starting point for inhibitor design.[2] Several approved drugs and clinical candidates targeting a range of kinases feature this core, highlighting its therapeutic potential.[2][3]
Part 1: In Vitro Efficacy Validation
The initial assessment of any novel inhibitor lies in its in vitro activity and selectivity. This section outlines key assays to determine the potency, cellular effects, and target engagement of pyrazolo[1,5-a]pyridine-based inhibitors.
Objective: Potency and Selectivity Assessment
The primary objective is to quantify the inhibitor's potency against its intended kinase target(s) and assess its selectivity against a panel of related and unrelated kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a robust, high-throughput method for measuring kinase activity and inhibition.[4][5]
Materials:
-
Kinase of interest (e.g., TrkA, CDK2, PI3Kα)
-
Substrate peptide with a fluorescent tag (e.g., FITC-labeled)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)
-
Allophycocyanin (APC)-labeled secondary antibody (Acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (pyrazolo[1,5-a]pyridine inhibitors and alternatives) serially diluted in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the Km for the specific kinase.
-
Compound Plating: Add 2 µL of serially diluted test compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Kinase Reaction: Add 4 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Add 4 µL of the 2X substrate/ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mix containing the Europium-labeled primary antibody and APC-labeled secondary antibody.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus percent inhibition to determine the IC50 value using a sigmoidal dose-response curve.
Comparative In Vitro Potency Data
| Inhibitor Class | Compound | Primary Target(s) | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine | Repotrectinib (TPX-0005) | TrkA, TrkB, TrkC, ROS1, ALK | TrkA: 2.4, TrkC: 0.2 | [2] |
| AT7519 | CDK1, CDK2, CDK9 | CDK2: 3 | [6] | |
| ZSTK474 | PI3Kα, β, δ, γ | PI3Kα: 16 | [7] | |
| Trk Alternatives | Larotrectinib | TrkA, TrkB, TrkC | TrkA: 5, TrkB: 11, TrkC: 7 | [8] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | TrkA: 1.7, TrkB: 0.4, TrkC: 0.5 | [8] | |
| CDK Alternatives | Palbociclib | CDK4, CDK6 | CDK4: 11, CDK6: 16 | [3] |
| Ribociclib | CDK4, CDK6 | CDK4: 10, CDK6: 39 | [3] | |
| PI3K Alternatives | Alpelisib | PI3Kα | PI3Kα: 5 | [9] |
| Idelalisib | PI3Kδ | PI3Kδ: 2.5 | [10] |
Objective: Cellular Proliferation and Viability Assessment
To determine the effect of the inhibitors on the growth and viability of cancer cell lines harboring the target kinase.
Experimental Protocol: Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability.[11][12]
Materials:
-
Cancer cell lines relevant to the kinase target (e.g., KM-12 for Trk, MCF-7 for CDK4/6, SNU601 for PIK3CA mutation)
-
Complete cell culture medium
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear-bottom plates
-
Test compounds serially diluted in culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Objective: Target Engagement and Downstream Signaling
To confirm that the inhibitor engages its target in a cellular context and modulates downstream signaling pathways.
Experimental Protocol: Western Blot Analysis
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-phospho-Rb, anti-phospho-AKT, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target and downstream effectors.
Caption: Simplified signaling pathways targeted by pyrazolo[1,5-a]pyridine inhibitors.
Part 2: In Vivo Efficacy Validation
Demonstrating efficacy in a living organism is a critical step in preclinical development. This section details the use of xenograft models to evaluate the antitumor activity of pyrazolo[1,5-a]pyridine-based inhibitors.
Objective: Antitumor Efficacy in a Subcutaneous Xenograft Model
To assess the ability of the inhibitor to suppress tumor growth in vivo.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model in immunodeficient mice.[10][13][14][15][16]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line suspension (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or medium)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: Workflow for in vivo efficacy validation using a subcutaneous xenograft model.
Comparative In Vivo Efficacy Data
| Inhibitor Class | Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pyrazolo[1,5-a]pyridine | AT7519 | HCT116 (colon) | Twice daily oral | Tumor regression observed | [17] |
| ZSTK474 | A673 (Ewing's sarcoma) | 400 mg/kg, oral, intermittent | Significant TGI (T/C = 20.8%) | [18] | |
| Trk Alternatives | Larotrectinib | KM12 (colorectal) | Dose-dependent oral | Dose-dependent tumor inhibition | [19] |
| Entrectinib | SY5Y-TrkB (neuroblastoma) | Twice daily oral | Significant tumor growth inhibition | [20] | |
| CDK Alternatives | Palbociclib | MCF7-LTED (breast) | Not specified | Resistance mechanisms studied | [21] |
| Ribociclib | JeKo-1 (mantle cell lymphoma) | 75 & 150 mg/kg, once daily oral | Complete tumor regression | [11] | |
| PI3K Alternatives | Alpelisib | HCC1954 (breast) | Not specified | Greatly delayed tumor growth | [22] |
| Idelalisib | Not specified | Not specified | Preclinical activity demonstrated | [13] |
Part 3: Comparative Analysis of Off-Target Effects and Resistance Mechanisms
A crucial aspect of inhibitor validation is understanding its potential liabilities, including off-target effects and the emergence of resistance.
Off-Target Kinase Profiles
The selectivity of an inhibitor is critical for minimizing toxicity. While pyrazolo[1,5-a]pyridine-based inhibitors can be designed for high selectivity, it is essential to profile them against a broad panel of kinases.
-
Larotrectinib: Exhibits high selectivity for Trk kinases, with over 100-fold greater potency for Trk compared to other kinases.[8]
-
Entrectinib: A multi-targeted inhibitor with potent activity against Trk, ROS1, and ALK.[8]
-
Pyrazolo[1,5-a]pyridine-based inhibitors: The off-target profile is compound-specific and requires experimental determination. Some kinase inhibitors can have off-target effects by inducing changes in molecules other than the one specifically targeted.[23]
Mechanisms of Acquired Resistance
Understanding how tumors develop resistance to an inhibitor is vital for developing next-generation compounds and combination therapies.
-
Pyrazolo[1,5-a]pyridine-based Trk inhibitors: Resistance can emerge through on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways.[2][24]
-
Palbociclib (CDK4/6 inhibitor): Resistance mechanisms include loss of retinoblastoma (RB1) function, amplification of CDK6, and activation of the PI3K pathway.[22][25]
-
Alpelisib (PI3Kα inhibitor): Acquired resistance can be driven by loss-of-function mutations in PTEN or activating mutations in ESR1.[9][26][27][28]
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. This guide provides a comprehensive and self-validating framework for the in vitro and in vivo evaluation of novel compounds based on this scaffold. By employing the detailed protocols and comparative data presented herein, researchers can rigorously assess the therapeutic potential of their drug candidates, ultimately accelerating the translation of promising molecules from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alterations in PTEN and ESR1 promote clinical resistance to alpelisib plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 16. veterinarypaper.com [veterinarypaper.com]
- 17. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ProQuest - ProQuest [proquest.com]
- 20. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromopyrazolo[1,5-a]pyridine Analogs
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically relevant molecules.[1] Its derivatives have been instrumental in the development of targeted therapies, particularly as inhibitors of protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in cancer.[1][2] This guide focuses on the 5-Bromopyrazolo[1,5-a]pyridine framework, where the bromine atom at the 5-position not only influences the compound's physicochemical properties but also serves as a crucial synthetic handle for generating diverse analog libraries to probe structure-activity relationships (SAR).[3]
This technical guide provides a comparative analysis of SAR studies, synthesizing data from various research endeavors to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental designs, present comparative data, and detail key protocols to create a self-validating and authoritative resource.
The this compound Core: A Strategic Starting Point
The strategic placement of a bromine atom on the pyrazolo[1,5-a]pyridine core offers a reactive site for further chemical elaboration, typically through cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents to explore the chemical space around the core, a fundamental process in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
Caption: The core structure of this compound with numbered positions.
Comparative SAR Analysis Across Key Kinase Targets
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration as an inhibitor for a multitude of protein kinases. The following sections compare the SAR of analogs against several important cancer-related targets.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in solid tumors driven by NTRK gene fusions.[4] Several approved drugs feature a pyrazolo[1,5-a]pyrimidine nucleus, a closely related scaffold whose SAR provides profound insights applicable to pyrazolopyridine analogs.[4]
Key SAR Insights:
-
Hinge-Binding Moiety: The pyrazolo[1,5-a]pyrimidine core is essential for establishing a critical hinge interaction with the backbone of key amino acid residues, such as Met592 in the Trk kinase domain.[4] This interaction anchors the inhibitor in the ATP-binding pocket.
-
Selectivity Elements: The addition of a morpholine group at certain positions has been shown to improve selectivity by minimizing off-target effects.[4]
-
Potency Enhancement: Incorporating fluorine atoms can enhance interactions with polar residues like Asn655, while appending a pyridine ring can favorably engage hydrophobic pockets, collectively boosting inhibitory potency.[4] The presence of a carboxamide linker is also a significant activity enhancer.[4]
| Compound Series | Key Structural Features | Target | Potency (IC₅₀) | Key Finding |
| Macrocyclic Pyrazolopyrimidines | Pyridine or pyridinone ring attached to a pyrrolidine moiety. | TrkA | 1 - 100 nM | The carboxamide group was found to be crucial for potent activity.[4] |
| Substituted Pyrazolopyrimidines | Morpholine group addition. | Trk Family | - | Improved selectivity by reducing off-target interactions.[4] |
| Fluorinated Pyrazolopyrimidines | Fluorine atom incorporation. | Trk Family | - | Enhanced interactions with Asn655 residue.[4] |
PI3Kα (Phosphoinositide 3-Kinase alpha) Inhibitors
The PI3K pathway is one of the most frequently activated signaling pathways in human cancer. A novel series of pyrazolo[1,5-a]pyridines has been developed as highly potent and selective inhibitors of the p110α isoform.[5]
Key SAR Insights:
-
High Potency: Extensive investigation of substitutions around the pyrazolo[1,5-a]pyridine ring system led to the discovery of compound 5x , which exhibited exceptional potency with a p110α IC₅₀ of 0.9 nM.[5]
-
Cellular Activity: Potent analogs effectively inhibited cell proliferation and blocked the phosphorylation of Akt/PKB, a critical downstream marker of PI3K pathway activity, confirming their mechanism of action in a cellular context.[5]
-
In Vivo Efficacy: Lead compounds from this series demonstrated significant in vivo activity in human tumor xenograft models, validating the therapeutic potential of this scaffold.[5]
CDK9 (Cyclin-Dependent Kinase 9) Inhibitors
CDK9 plays an essential role in regulating gene transcription, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target for cancer therapy.[6][7] Researchers have successfully optimized a multi-kinase inhibitor into a selective CDK9 inhibitor based on the pyrazolo[1,5-a]pyrimidine core.[6][7]
Key SAR Insights:
-
From Multi-Kinase to Selective Inhibitor: The starting point was PIK-75, a potent CDK9 inhibitor with liabilities. The SAR campaign focused on modifying the pyrazolo[1,5-a]pyrimidine nucleus to enhance selectivity and remove these liabilities.[6]
-
Improved Selectivity: The resulting lead compound, 18b , demonstrated greater selectivity for CDK9 over other kinases, including PI3Kα, representing a significant optimization achievement.[6]
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols: A Guide to Practice
To ensure trustworthiness and reproducibility, the methodologies used to generate SAR data must be robust. Below are detailed, representative protocols for key experiments.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
This protocol outlines a common synthetic route used to generate the core scaffold and its derivatives, employing a 1,3-dipolar cycloaddition.[8]
Objective: To synthesize the pyrazolo[1,5-a]pyridine core as a key intermediate.
Step-by-Step Methodology:
-
N-Amination of Pyridine: To a solution of the substituted pyridine starting material, add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Isolation of Pyridinium Salt: Upon completion, the resulting N-aminopyridinium salt often precipitates and can be collected by filtration. Wash the solid with a suitable solvent like diethyl ether and dry under vacuum.
-
1,3-Dipolar Cycloaddition: Dissolve the N-aminopyridinium salt in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃). Add the substituted ethyl propiolate dropwise to the mixture.
-
Reaction and Workup: Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete. After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.
-
Amidation: Hydrolyze the ester to the corresponding carboxylic acid, then couple with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final carboxamide analogs.[8]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic TRKA ELISA)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ values of inhibitors against a specific kinase.[4]
Objective: To quantify the potency of synthesized analogs as kinase inhibitors.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of a substrate peptide (e.g., poly-Glu-Tyr, 4:1) in PBS and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compounds (analogs) in the kinase reaction buffer.
-
Kinase Reaction: Add the diluted compounds, recombinant TrkA enzyme, and an ATP solution to the wells. Initiate the kinase reaction and incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: After incubation, wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.
-
Secondary Antibody and Signal Development: Wash the plate again and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and a final wash, add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Caption: Competitive inhibitors bind to the ATP pocket, preventing phosphorylation.
Conclusion and Future Directions
The this compound scaffold and its close relatives are exceptionally versatile frameworks for developing potent and selective kinase inhibitors. SAR studies consistently highlight the importance of the core heterocycle for hinge-binding interactions, while substitutions at various positions are critical for tuning potency, selectivity, and drug-like properties. The bromine atom at the 5-position is a key enabler of this exploratory chemistry.
Future research will likely focus on several key areas:
-
Overcoming Resistance: As with many targeted therapies, acquired resistance due to kinase domain mutations is a significant challenge.[4] Future SAR efforts will need to design new analogs capable of inhibiting both wild-type and mutant forms of the target kinases.
-
Expanding the Target Space: While this guide focused on kinases, the pyrazolo[1,5-a]pyridine scaffold has shown promise against other targets, including as antitubercular agents.[8][9][10][11] Exploring its potential against a broader range of biological targets is a promising avenue.
-
Optimizing ADME Properties: Beyond potency and selectivity, fine-tuning absorption, distribution, metabolism, and excretion (ADME) properties through targeted chemical modifications will be crucial for translating potent inhibitors into successful clinical candidates.
This guide has synthesized key findings to provide a clear, comparative overview of the SAR for this important class of compounds. By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively design the next generation of therapeutics based on the this compound scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 5-Bromopyrazolo[1,5-a]pyrimidine|CAS 1159981-95-9 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyrimidine-Based Fluorophores: A Comparative Analysis of Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its synthetic versatility and, most notably, its significant and tunable photophysical properties.[1][2] These fluorophores are increasingly utilized in advanced applications, including bioimaging, molecular sensing, and as optoelectronic materials.[3][4] This guide provides a comprehensive comparison of the photophysical properties of various pyrazolo[1,5-a]pyrimidine-based fluorophores, offering insights into their structure-property relationships and providing detailed experimental protocols for their characterization.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Platform for Fluorescence
The fused, rigid, and planar structure of the pyrazolo[1,5-a]pyrimidine system provides a robust foundation for the design of novel fluorophores.[2] Its synthetic accessibility allows for systematic modifications at multiple positions (2, 3, 5, 6, and 7), enabling the fine-tuning of its electronic and, consequently, its photophysical properties.[2][5] This inherent modularity is a key advantage, allowing researchers to tailor the absorption and emission characteristics to suit specific applications.
The fluorescence in these systems often arises from an intramolecular charge transfer (ICT) process, which can be modulated by the introduction of electron-donating (EDG) and electron-withdrawing (EWG) groups at different positions on the heterocyclic core.[1][6] Understanding these structure-property relationships is crucial for the rational design of fluorophores with desired characteristics.
Comparative Analysis of Photophysical Properties
The photophysical properties of pyrazolo[1,5-a]pyrimidine fluorophores are highly dependent on the nature and position of their substituents. Here, we compare a series of derivatives to illustrate these effects.
The Influence of Substitution at the 7-Position
A comprehensive study by Portilla and coworkers provides an excellent dataset for understanding the impact of substituents at the 7-position of the pyrazolo[1,5-a]pyrimidine core.[5][6] The following table summarizes the key photophysical data for a series of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines.
| Compound | R (Substituent at position 7) | λabs (nm) [a] | ε (M⁻¹cm⁻¹) [a] | λem (nm) [a] | Stokes Shift (cm⁻¹) | ΦF [a] |
| 4a | 4-Pyridyl | 350 | 20,593 | 488 | 9987 | 0.97 |
| 4b | 2,4-Dichlorophenyl | 351 | 10,033 | 490 | 9934 | 0.85 |
| 4d | Phenyl | 349 | 11,217 | 485 | 9942 | 0.88 |
| 4e | 4-Methoxyphenyl | 358 | 13,343 | 492 | 9508 | 0.92 |
| 4g | 4-(Diphenylamino)phenyl | 385 | 15,008 | 505 | 7339 | 0.85 |
| 4c | Coumarin-3-yl | 428 | 3,320 | 541 | 5110 | 0.01 |
| 4f | 7-(Diethylamino)coumarin-3-yl | 438 | 39,867 | 530 | 4202 | 0.30 |
[a] Data obtained in THF solution.[5][6]
Key Insights from the Data:
-
Electron-Donating Groups Enhance Quantum Yield: The presence of electron-donating groups at the 7-position generally leads to high fluorescence quantum yields (ΦF). For instance, compounds with aryl groups like 4-pyridyl (4a ), phenyl (4d ), and 4-methoxyphenyl (4e ) exhibit excellent quantum yields, approaching unity in the case of 4a .[5][6]
-
Intramolecular Charge Transfer (ICT) Dictates Properties: The absorption and emission characteristics are governed by an ICT process. Stronger electron-donating groups, such as the 4-(diphenylamino)phenyl substituent in 4g , lead to a red-shift in both absorption and emission maxima due to a more pronounced ICT character in the excited state.[6]
-
Bulky and Complex Substituents Can Quench Fluorescence: The seemingly counterintuitive low quantum yield of the coumarin-substituted derivative 4c highlights the sensitivity of the fluorophore to its microenvironment and steric effects. In contrast, the introduction of a strong electron-donating diethylamino group on the coumarin ring in 4f partially restores the fluorescence, demonstrating the delicate interplay of electronic and steric factors.[5]
Influence of Substituents at Other Positions
While the 7-position has been extensively studied, substitutions at other positions of the pyrazolo[1,5-a]pyrimidine core also offer avenues for tuning photophysical properties.
-
Position 5 and 7: Incorporation of unsaturated groups at the 5- and 7-positions has been shown to induce red-shifts in the emission spectra, providing a strategy for developing longer-wavelength dyes.[7]
-
Position 3: Functionalization at the 3-position can also modulate the electronic properties and has been explored for the development of fluorophores with solvatochromic properties.[8]
-
Position 2: The incorporation of a conjugated substituent at position 2 has been demonstrated to improve the photophysical properties.[5]
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the characterization of pyrazolo[1,5-a]pyrimidine-based fluorophores.
UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the steps for acquiring absorption and emission spectra, which are fundamental to understanding the electronic transitions of a fluorophore.
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method is the most common and reliable approach for its determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. | CoLab [colab.ws]
- 4. A review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications › Обзор исследований [sciencedata.urfu.ru]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient construction of pyrazolo[1,5-a]pyrimidine scaffold and its exploration as a new heterocyclic fluorescent platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[1,5-a]pyridines: A Guide for Researchers
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, anti-cancer agents, and displaying unique photophysical properties. The continued interest in this scaffold necessitates a clear understanding of the available synthetic methodologies to access it. This guide provides a head-to-head comparison of the most prominent synthetic routes to pyrazolo[1,5-a]pyridines, offering an in-depth analysis of their mechanisms, practical execution, and relative performance to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Introduction to the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system. This arrangement confers unique electronic and steric properties, making it an attractive scaffold for drug design and development. The ability to functionalize various positions on the bicyclic system allows for the fine-tuning of its physicochemical and biological properties. This guide will focus on three primary and mechanistically distinct strategies for constructing this valuable heterocyclic system: the [3+2] cycloaddition of pyridinium ylides, the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines, and the intramolecular cyclization of functionalized alkynes.
Route 1: The [3+2] Cycloaddition Approach
The [3+2] cycloaddition reaction is one of the most common and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines. This reaction typically involves the in situ generation of an N-aminopyridinium ylide, which then acts as a 1,3-dipole in a cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene.
Mechanism and Rationale
The core of this method is the formation of the pyridinium ylide, which is a neutral molecule with positive and negative formal charges on adjacent atoms. This ylide is typically generated by the deprotonation of an N-aminopyridinium salt. The ylide then undergoes a [3+2] cycloaddition with a dipolarophile. The reaction can proceed through a concerted mechanism or a stepwise process involving a Michael addition followed by an intramolecular cyclization. Subsequent aromatization, often through oxidation, yields the final pyrazolo[1,5-a]pyridine product.[1]
The choice of base, solvent, and dipolarophile significantly influences the reaction's efficiency and outcome. Electron-withdrawing groups on the dipolarophile generally enhance its reactivity towards the pyridinium ylide.
Experimental Protocol: Sonochemical-Assisted Catalyst-Free [3+2] Cycloaddition
This protocol describes a highly efficient, catalyst-free method utilizing sonication to promote the reaction between 1-amino-2-iminopyridine derivatives and acetylene derivatives.[1]
Step-by-Step Methodology:
-
Combine equimolar amounts (e.g., 10 mmol) of the 1-amino-2-iminopyridine derivative and the appropriate acetylene derivative in acetonitrile (30 mL).
-
Submerge the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C. Alternatively, the mixture can be refluxed for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with ethanol and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Performance and Scope
This method offers several advantages, including high yields (often in the range of 89-96%), short reaction times (especially with sonication), and operational simplicity due to the absence of a catalyst.[1] The substrate scope is broad, accommodating various substituents on both the pyridine precursor and the acetylene derivative.
Visualization of the [3+2] Cycloaddition Workflow
Caption: Workflow for the [3+2] cycloaddition synthesis.
Route 2: Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling represents a modern and atom-economical approach to C-C and C-N bond formation. In the context of pyrazolo[1,5-a]pyridine synthesis, this strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by an oxidant.
Mechanism and Rationale
This method circumvents the need for pre-functionalized starting materials, a hallmark of CDC reactions. The proposed mechanism involves an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling between the enol form of the β-dicarbonyl compound and the N-amino-2-iminopyridine. This is followed by a dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core.[2] The use of molecular oxygen as the terminal oxidant and acetic acid as a promoter makes this a particularly "green" synthetic route.[3]
Experimental Protocol: Acetic Acid and O₂-Promoted CDC
The following is a general procedure for the synthesis of pyrazolo[1,5-a]pyridines via this environmentally benign CDC reaction.[2]
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (1.08 g, 6 equivalents).
-
Stir the resulting solution at 130 °C for 18 hours under an oxygen atmosphere (1 atm).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to afford the pure product.
Performance and Scope
This method is characterized by its high atom economy and the use of inexpensive and environmentally friendly reagents (acetic acid and oxygen). It provides access to a wide range of uniquely substituted pyrazolo[1,5-a]pyridines in good to excellent yields, with many examples reporting yields between 82% and 95%.[2] The reaction tolerates a variety of functional groups on both coupling partners.
Visualization of the CDC Reaction Mechanism
Caption: Key steps in the CDC synthesis of pyrazolo[1,5-a]pyridines.
Route 3: Intramolecular Cyclization of Alkynes
Intramolecular cyclization offers a powerful method for the construction of cyclic systems, often with high regioselectivity. For pyrazolo[1,5-a]pyridines, this can be achieved through the cyclization of appropriately substituted ethynylpyridine precursors. Gold-catalyzed cyclizations have emerged as a particularly effective variant of this approach.
Mechanism and Rationale
This strategy relies on the synthesis of a precursor that contains both the pyridine nitrogen and a suitably positioned alkyne. In the presence of a carbophilic Lewis acid catalyst, such as a gold(I) or gold(III) complex, the alkyne is activated towards nucleophilic attack by the pyridine nitrogen. This results in a 6-endo-dig cyclization, which is regioselective and leads to the formation of the pyrazolo[1,5-a]pyridine skeleton.[2][3] The reaction proceeds under mild conditions and often with high efficiency.
Experimental Protocol: Gold-Catalyzed 6-endo-dig Cyclization
This protocol is representative of the gold-catalyzed intramolecular cyclization to form pyrazolo[1,5-a]pyridines from pyrazole-substituted propargyl alcohols.[3]
Step-by-Step Methodology:
-
To a solution of the pyrazole-substituted propargyl alcohol (1.0 mmol) in a suitable solvent (e.g., dichloroethane), add the gold catalyst (e.g., AuCl₃, 5 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the required time (typically 1-2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure pyrazolo[1,5-a]pyridine product.
Performance and Scope
This method is distinguished by its high regioselectivity, dictated by the intramolecular nature of the reaction. It provides good to excellent yields of the desired products. The main consideration for this route is the synthesis of the requisite starting materials, which can be more complex than for the other methods discussed.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Feature | [3+2] Cycloaddition | Cross-Dehydrogenative Coupling (CDC) | Intramolecular Cyclization (Au-catalyzed) |
| Typical Yields | Very Good to Excellent (80-96%)[1] | Good to Excellent (72-95%)[2] | Good to Excellent (up to 95%)[3] |
| Generality & Scope | Broad; many combinations of ylides and dipolarophiles. | Broad; various N-amino-2-iminopyridines and 1,3-dicarbonyls.[2] | Dependent on the synthesis of the specific alkyne precursor. |
| Reaction Conditions | Mild to moderate (RT to 85°C); can be catalyst-free.[1] | Elevated temperature (130°C).[2] | Mild to moderate (e.g., 80°C).[3] |
| Atom Economy | Moderate; formation of byproducts from the ylide generation step. | High; main byproduct is water.[3] | High for the cyclization step; overall depends on precursor synthesis. |
| Green Chemistry Aspect | Can be performed catalyst-free; sonication is energy-intensive. | Excellent; uses O₂ as oxidant and produces water as a byproduct.[3] | Uses a catalytic amount of a heavy metal. |
| Key Advantage | High versatility and modularity. | High atom economy and environmental friendliness. | Excellent regioselectivity. |
| Key Disadvantage | May require an oxidant for aromatization. | Requires elevated temperatures. | Requires multi-step synthesis of the starting material. |
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyridines can be effectively achieved through several distinct and powerful synthetic strategies.
-
The [3+2] cycloaddition remains a highly versatile and popular choice, offering a modular approach with a broad substrate scope and the potential for catalyst-free conditions.
-
The cross-dehydrogenative coupling route is an excellent example of modern, green chemistry, providing high atom economy and using environmentally benign reagents, making it highly attractive for sustainable synthesis.
-
Intramolecular cyclization , particularly gold-catalyzed variants, offers unparalleled control over regioselectivity, which is crucial when a specific isomer is desired.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and considerations of environmental impact. As the demand for novel pyrazolo[1,5-a]pyridine derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an important focus for the chemical research community.
References
A Comparative Guide to the Cross-Reactivity and Selectivity of 5-Bromopyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure. Its ability to mimic the purine core of ATP allows for competitive inhibition at the kinase active site, making it a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the cross-reactivity and selectivity profiles of 5-Bromopyrazolo[1,5-a]pyridine derivatives and related analogs. We will delve into the causality behind experimental choices for selectivity profiling and provide actionable protocols for researchers in the field.
The Critical Role of Selectivity in Kinase Inhibitor Development
Protein kinases, with over 500 members in the human kinome, are key regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[2] However, the high degree of structural homology within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2]
A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, in some cases, a multi-targeted approach can be beneficial. Therefore, a thorough understanding of a compound's selectivity profile is paramount for its successful development as either a highly specific or a rationally polypharmacological drug.
This guide will explore the nuances of selectivity through the lens of the this compound scaffold, a promising class of kinase inhibitors.
Comparative Selectivity Profiles of Pyrazolo[1,5-a]pyridine Derivatives
While a comprehensive head-to-head kinase panel screening of a wide array of this compound derivatives is not publicly available in a single study, we can synthesize a representative comparison from various published findings. The following table illustrates the impact of substitutions on the pyrazolo[1,5-a]pyridine core on kinase selectivity.
| Compound ID | R1 | R2 | Primary Target(s) | Key Selectivity Observations | Reference |
| eCF506 | H | Substituted Piperidine | SRC Family Kinases (SFKs) | >1000-fold selectivity for SRC over ABL kinase. | [3][4] |
| Compound 5x | Varied Aryl | Sulfonamide | PI3Kα | Potent p110α inhibitor (IC50 = 0.9 nM) with selectivity over other Class Ia PI3Ks. | [5] |
| IC20 (31) | Macrocyclic | Carboxylic Acid | CK2 | Highly potent (KD = 12 nM) and exclusively selective for CK2 in vitro. | [6] |
| Compound 6t | Substituted Phenyl | Amide | CDK2, TRKA | Potent dual inhibitor with IC50 values of 0.09 µM (CDK2) and 0.45 µM (TRKA). | [7][8] |
| Hypothetical 5-Bromo Derivative | Br | Morpholine | TRKA | The addition of a morpholine group is known to improve selectivity by reducing off-target effects. | [1] |
Expert Insights: The data, though from disparate studies, highlights a crucial principle in medicinal chemistry: subtle changes to a core scaffold can dramatically alter the selectivity profile. For instance, the macrocyclization in IC20 (31) confers exceptional selectivity for CK2.[6] In contrast, eCF506 demonstrates that careful selection of substituents at the R2 position can achieve remarkable selectivity between closely related kinases like SRC and ABL.[3][4] The bromine at the 5-position in our hypothetical derivative can serve as a valuable synthetic handle for further modifications to fine-tune selectivity.
The "Why" and "How" of Selectivity Profiling: Experimental Protocols
To generate the kind of data presented above, robust and reliable experimental protocols are essential. Here, we detail two widely used methods for kinase selectivity profiling.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a general workflow for assessing the selectivity of a novel compound.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal and high-throughput method.[9][10]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP concentration and, therefore, the kinase activity.[10]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative) in the appropriate kinase buffer. Incubate for the desired time at the optimal temperature for the specific kinase.
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the unreacted ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition by comparing the signal in the presence of the test compound to the positive (no inhibitor) and negative (no kinase) controls. For IC50 determination, perform the assay with a serial dilution of the compound.
Protocol 2: Mobility Shift Kinase Assay
This assay is based on the change in electrophoretic mobility of a substrate upon phosphorylation. It is a direct and often very sensitive method.
Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The phosphorylated product, now carrying a negative charge from the phosphate group, will migrate differently in an electric field compared to the non-phosphorylated substrate. This mobility shift is detected and quantified.
Step-by-Step Methodology:
-
Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound in a kinase reaction buffer. Incubate at the optimal temperature for the kinase (e.g., 37°C) for a set time (e.g., 25 minutes).[12][13]
-
Reaction Termination: Stop the reaction by adding a termination buffer containing a chelating agent like EDTA (to sequester Mg2+, a necessary cofactor for kinases) or by heat inactivation (e.g., 100°C for 1 minute).[12][13]
-
Electrophoresis: Load the reaction mixtures onto an agarose or polyacrylamide gel. Apply an electric field to separate the phosphorylated and non-phosphorylated substrates.[14]
-
Imaging and Quantification: Visualize the fluorescently labeled substrates using an appropriate gel imaging system. Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated substrate.[12][13]
-
Data Analysis: Calculate the percentage of phosphorylation and then the percent inhibition by the test compound.
Structure-Activity Relationship (SAR) Insights for Selectivity
The pyrazolo[1,5-a]pyrimidine/pyridine scaffold offers multiple points for chemical modification to enhance selectivity.[2]
Caption: Key positions on the pyrazolo[1,5-a]pyridine scaffold for modifying kinase selectivity.
-
C3 Position: As seen with Trk inhibitors, the introduction of a carboxamide group at this position can significantly enhance potency.[1] The nature of the substituent on the amide can then be varied to fine-tune selectivity.
-
C5 Position: This position is often directed towards the solvent-exposed region of the ATP-binding pocket. Bulky or charged groups can be introduced here to either favor or disfavor interactions with certain kinases based on the topography of this region.
-
C7 Position: Modifications at this position can be designed to interact with residues in the "selectivity pocket" near the gatekeeper residue of the kinase, a key determinant of inhibitor selectivity.
-
The Role of the 5-Bromo Substituent: The bromine atom at the 5-position is not just a placeholder. It is an excellent synthetic handle for introducing a wide variety of substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the systematic exploration of chemical space at this position to optimize selectivity.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. While a comprehensive comparative dataset for a series of these specific derivatives is yet to be published, by understanding the principles of kinase selectivity, employing robust profiling assays, and leveraging structure-activity relationship insights, researchers can effectively navigate the complexities of the human kinome. The experimental protocols and comparative data provided in this guide serve as a valuable resource for drug development professionals seeking to unlock the full therapeutic potential of this versatile chemical class.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Bromopyrazolo[1,5-a]pyridine
Introduction:
5-Bromopyrazolo[1,5-a]pyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of a wide array of functionalized molecules, including kinase inhibitors and organic light-emitting diode (OLED) materials, necessitates reliable and reproducible synthetic protocols. This guide provides an in-depth, comparative analysis of two prominent methods for the synthesis of this valuable compound. Drawing upon established literature and practical considerations, we will dissect each protocol, offering insights into their underlying chemical principles, scalability, and overall efficiency. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route that best aligns with their specific research and development objectives.
Method 1: Hydrolysis and Decarboxylation of Ethyl this compound-3-carboxylate
This approach represents a straightforward and high-yielding pathway to the target molecule, contingent on the availability of the starting ester. The reaction proceeds in a single, robust step, making it an attractive option for both small-scale and larger-scale preparations.
Mechanistic Overview
The core of this protocol lies in the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a thermally induced decarboxylation. The strong acidic conditions protonate the ester carbonyl, rendering it more susceptible to nucleophilic attack by water. The subsequent loss of ethanol yields the carboxylic acid intermediate. At elevated temperatures, this intermediate readily loses carbon dioxide to afford the desired this compound.
Experimental Protocol
A general and reproducible procedure for this transformation is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl this compound-3-carboxylate in 40% aqueous sulfuric acid.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Neutralization: Slowly add a 6 M aqueous solution of sodium hydroxide to neutralize the excess acid until the pH of the mixture reaches approximately 7. Exercise caution as this is an exothermic process.
-
Extraction: Extract the product from the neutralized aqueous solution with dichloromethane (DCM) or a similar organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by column chromatography or recrystallization.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via hydrolysis and decarboxylation.
Method 2: [3+2] Cycloaddition of a 6-Bromo-N-aminopyridinium Ylide
This alternative route builds the pyrazolo[1,5-a]pyridine core through a classic [3+2] cycloaddition reaction. This method offers the advantage of starting from more readily available and often less expensive precursors. The key steps involve the formation of an N-aminopyridinium salt and its subsequent reaction with a suitable two-carbon component.
Mechanistic Overview
The synthesis commences with the N-amination of 3-bromopyridine using an aminating agent such as hydroxylamine-O-sulfonic acid to form 1-amino-3-bromopyridinium salt. In the presence of a base, this salt generates a reactive N-ylide intermediate. This ylide then undergoes a 1,3-dipolar cycloaddition with an alkyne, such as ethyl propiolate. The resulting dihydropyrazolo[1,5-a]pyridine intermediate is then aromatized, often in situ, to furnish the pyrazolo[1,5-a]pyridine ring system. Subsequent hydrolysis and decarboxylation of the ester group at the 3-position would yield the final product.
Experimental Protocol
This protocol is presented in two key stages:
Stage 1: Synthesis of 1-Amino-3-bromopyridinium Iodide
-
N-Amination: To a solution of hydroxylamine-O-sulfonic acid in water, add 3-bromopyridine. Heat the mixture to facilitate the formation of the 1-amino-3-bromopyridinium salt.
-
Salt Formation: After cooling, add potassium carbonate to neutralize the reaction mixture. Remove water and excess pyridine under reduced pressure.
-
Isolation: Treat the residue with ethanol and filter to remove inorganic salts. To the filtrate, add hydriodic acid to precipitate the desired 1-amino-3-bromopyridinium iodide.[1]
Stage 2: Cycloaddition and Product Formation
-
Ylide Generation and Cycloaddition: Suspend 1-amino-3-bromopyridinium iodide in a suitable solvent such as dimethylformamide (DMF). Add a base, for example, potassium carbonate, to generate the N-ylide in situ. To this mixture, add ethyl propiolate and stir at room temperature.
-
Aromatization and Hydrolysis/Decarboxylation: The reaction mixture is then heated in the presence of an oxidizing agent (often atmospheric oxygen suffices) to facilitate aromatization. Subsequent addition of a strong acid, such as sulfuric acid, and heating will effect the hydrolysis and decarboxylation as described in Method 1.
-
Workup and Purification: The workup and purification follow a similar procedure to that of Method 1, involving neutralization, extraction, and concentration.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via [3+2] cycloaddition.
Comparative Analysis
To facilitate a direct comparison of these two synthetic strategies, the following table summarizes key performance indicators and practical considerations:
| Parameter | Method 1: Hydrolysis/Decarboxylation | Method 2: [3+2] Cycloaddition |
| Starting Material | Ethyl this compound-3-carboxylate | 3-Bromopyridine, Hydroxylamine-O-sulfonic acid, Ethyl propiolate |
| Number of Steps | 1 | 3 (N-amination, Cycloaddition, Hydrolysis/Decarboxylation) |
| Reported Yield | Typically high (often >90%) | Variable, dependent on the efficiency of each step. |
| Scalability | Readily scalable | Potentially more challenging to scale due to multiple steps. |
| Reagent Availability | Starting ester is commercially available but can be costly. | Starting materials are generally more common and less expensive. |
| Reaction Conditions | High temperature, strong acid. | Milder conditions for cycloaddition, but requires subsequent harsh conditions for hydrolysis/decarboxylation. |
| Reproducibility | Generally high due to the single, robust step. | May be lower due to the multi-step nature and potential for side reactions. |
| Safety Considerations | Use of concentrated sulfuric acid requires caution. | Handling of potentially unstable N-aminopyridinium salts and hydriodic acid requires care. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific needs and resources of the research team.
Method 1 (Hydrolysis/Decarboxylation) is the preferred route when the starting ester is readily available and a high-yielding, straightforward, and easily scalable synthesis is desired. Its simplicity and high reproducibility make it ideal for producing larger quantities of the target compound.
Method 2 ([3+2] Cycloaddition) is a more versatile approach, particularly when the starting ester for Method 1 is not accessible or is prohibitively expensive. While it involves more synthetic steps and may have a lower overall yield, it utilizes more fundamental and cost-effective starting materials. This route is well-suited for medicinal chemistry programs where analogue synthesis is a key objective, as the cycloaddition step can be adapted to introduce diversity.
Ultimately, the Senior Application Scientist recommends a thorough cost-benefit analysis of the starting materials and an assessment of the in-house synthetic capabilities before embarking on the synthesis of this compound. Both methods are well-precedented and, with careful execution, can provide reliable access to this important heterocyclic building block.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Bromopyrazolo[1,5-a]pyridine Derivatives
In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom to this scaffold, creating 5-Bromopyrazolo[1,5-a]pyridine derivatives, presents a compelling strategy to modulate physicochemical properties and potentially enhance therapeutic efficacy.[2][3][4][5] However, a critical determinant of a drug candidate's success is its metabolic stability—the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[6] This guide provides an in-depth, comparative evaluation of the metabolic stability of this compound derivatives, offering experimental insights and protocols for researchers in drug development.
The Significance of Metabolic Stability in Drug Candidacy
A compound's journey from a promising hit to a viable drug is fraught with metabolic hurdles. The liver, the primary site of drug metabolism, employs a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, to modify and eliminate foreign compounds (xenobiotics).[6][7] While this is a crucial detoxification mechanism, rapid metabolism can prematurely terminate a drug's therapeutic action, leading to a short in vivo half-life and poor bioavailability.[8] Conversely, unusually slow metabolism can lead to drug accumulation and potential toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery to select candidates with favorable pharmacokinetic profiles.[6][9]
The inclusion of bromine in a molecular structure can influence its metabolic fate. Halogenation, particularly with bromine, can alter a molecule's electronic properties and its interaction with metabolic enzymes, potentially leading to increased metabolic stability and a longer duration of action.[2][3][4][5] However, this is not a universal rule, and the precise impact of bromination depends on the specific chemical context of the molecule.
Evaluating Metabolic Stability: A Multi-faceted Approach
To comprehensively assess the metabolic stability of this compound derivatives, a series of in vitro assays are employed. These assays provide crucial data on how quickly a compound is metabolized and which enzymatic pathways are involved.
Core Experimental Workflow
The evaluation of metabolic stability typically follows a structured workflow designed to provide a clear picture of a compound's metabolic profile.
Figure 1: A generalized workflow for the comprehensive evaluation of metabolic stability.
Key Experimental Protocols
Liver Microsomal Stability Assay
This foundational assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[7][8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human, rat, and mouse liver microsomes on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
Pre-warm the microsome suspension and the test compound working solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
-
Termination and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[12]
-
Self-Validation and Controls:
-
Negative Control: Incubate the test compound with microsomes without the NADPH-regenerating system to assess non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic lability (e.g., Verapamil, Testosterone) to ensure the metabolic activity of the microsomes.
CYP450 Inhibition Assay
This assay is crucial for identifying potential drug-drug interactions (DDIs).[13][14] It determines if a this compound derivative can inhibit the activity of specific CYP isoforms, which could lead to elevated plasma concentrations of co-administered drugs metabolized by the same enzyme.[14][15]
Objective: To determine the IC50 value (the concentration of the test compound that causes 50% inhibition) for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]
Step-by-Step Methodology:
-
Preparation:
-
Use recombinant human CYP isoforms or human liver microsomes.
-
Prepare a range of concentrations of the test compound.
-
Prepare solutions of specific fluorescent probe substrates for each CYP isoform.
-
-
Incubation:
-
Pre-incubate the CYP enzyme source with the test compound at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH-regenerating system.
-
-
Detection:
-
After a set incubation time, stop the reaction and measure the fluorescence of the metabolite formed from the probe substrate.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Self-Validation and Controls:
-
No Inhibitor Control: Run the reaction without the test compound to determine 100% enzyme activity.
-
Known Inhibitor Control: Include a known inhibitor for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4) to validate the assay performance.[16]
Comparative Data Presentation
To facilitate a clear comparison, the metabolic stability data for a hypothetical series of this compound derivatives and their non-brominated analogs are presented below.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound ID | R-Group | Bromine Presence | t½ (min) | CLint (µL/min/mg protein) |
| PZP-001 | -H | No | 15.2 | 45.6 |
| Br-PZP-001 | -H | Yes | 45.8 | 15.1 |
| PZP-002 | -CH3 | No | 22.5 | 30.8 |
| Br-PZP-002 | -CH3 | Yes | > 60 | < 11.5 |
| PZP-003 | -OCH3 | No | 8.7 | 79.7 |
| Br-PZP-003 | -OCH3 | Yes | 25.1 | 27.6 |
| Verapamil | (Positive Control) | N/A | 5.4 | 128.3 |
Table 2: CYP450 Inhibition Profile (IC50 in µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Br-PZP-001 | > 50 | 22.5 | 35.1 | > 50 | 12.8 |
| Br-PZP-002 | > 50 | > 50 | > 50 | 45.2 | 28.9 |
| Br-PZP-003 | 15.6 | 8.9 | 18.4 | > 50 | 5.2 |
| Ketoconazole | 0.2 | 1.5 | 0.8 | 2.5 | 0.05 |
Discussion of Results and Mechanistic Insights
The data presented in Table 1 clearly demonstrates that the introduction of a bromine atom at the 5-position of the pyrazolo[1,5-a]pyridine core generally leads to a significant increase in metabolic stability. This is evidenced by the longer half-lives and lower intrinsic clearance values for the brominated derivatives compared to their non-brominated counterparts. This observation aligns with the principle that halogenation can shield metabolically labile sites from enzymatic attack.[2][3][4][5] For instance, the unsubstituted Br-PZP-001 exhibits a threefold increase in its half-life compared to PZP-001. The stabilizing effect is even more pronounced in the presence of an electron-donating methyl group (Br-PZP-002), which shows minimal metabolism within the 60-minute incubation period.
The CYP450 inhibition data in Table 2 provides crucial information regarding the potential for drug-drug interactions. Generally, the tested this compound derivatives exhibit weak to moderate inhibition of the major CYP isoforms, with most IC50 values being well above 10 µM. An IC50 value greater than 10 µM is often considered a low risk for clinically significant DDIs. However, Br-PZP-003 shows moderate inhibition of CYP3A4 and CYP2C9, suggesting that further investigation may be warranted for this particular derivative if it were to be co-administered with drugs primarily cleared by these enzymes.
Visualizing Metabolic Pathways
The likely metabolic fate of a this compound derivative can be visualized to understand the potential points of enzymatic attack.
Figure 2: A potential metabolic pathway for this compound derivatives.
Conclusion and Future Directions
The evaluation of metabolic stability is a critical step in the development of this compound derivatives as potential drug candidates. The strategic incorporation of a bromine atom can be an effective approach to enhance metabolic stability, thereby improving the pharmacokinetic profile. The in vitro assays detailed in this guide provide a robust framework for comparing the metabolic liabilities of different derivatives and for identifying potential drug-drug interaction risks.
Future work should focus on establishing a clear structure-metabolism relationship (SMR) to guide the design of next-generation analogs with optimized metabolic properties. Furthermore, promising candidates from these in vitro studies should be advanced to in vivo pharmacokinetic studies in animal models to validate the findings in a more physiologically relevant setting.
References
- 1. researchgate.net [researchgate.net]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. bioivt.com [bioivt.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. criver.com [criver.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 5-Bromopyrazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for 5-Bromopyrazolo[1,5-a]pyridine, a heterocyclic compound with significant potential in drug discovery and development. By understanding its hazard profile and adhering to the rigorous protocols outlined below, you can mitigate risks and ensure a secure laboratory environment.
Hazard Profile of this compound
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a cautious and well-defined approach to handling, from initial preparation to final disposal. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure to this compound. The following table summarizes the minimum required PPE.
| Body Area | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact, which can lead to irritation.[4][5] It is critical to inspect gloves for any signs of degradation or perforation before use.[5] |
| Body | A fully buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory | Use in a certified chemical fume hood | To mitigate the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[3][6] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step procedures detail the critical stages of the operational plan.
Caption: Workflow for Safe Handling of this compound.
Pre-Handling Procedures
-
Area Preparation: Before handling the compound, ensure that the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.[6]
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement in and out of the containment area.
-
PPE Donning: Put on all required PPE in the correct order: laboratory coat, followed by safety goggles and face shield, and finally, chemical-resistant gloves.
Handling and Experimental Work
-
Weighing and Transfer: All weighing and transfer of this compound should be conducted within the chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[3]
-
Reaction Monitoring: Keep all reactions involving this compound within the fume hood. Ensure that the sash is kept at the lowest practical height.
-
Avoid Contamination: Do not handle personal items such as phones or pens while wearing gloves that have been in contact with the chemical.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.
-
Waste Disposal: Dispose of all solid and liquid waste contaminated with the compound in a clearly labeled, sealed hazardous waste container.[6] Do not dispose of this chemical down the drain.[5]
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[8]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Disposal
All waste containing this compound must be treated as hazardous chemical waste.[6] It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed professional waste disposal service.[4]
By adhering to these comprehensive safety protocols, researchers can confidently work with this compound, unlocking its scientific potential while prioritizing the well-being of all laboratory personnel.
References
- 1. This compound | C7H5BrN2 | CID 68503138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
